Ethyl 2-(chlorocarbonyl)benzoate
Description
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Properties
IUPAC Name |
ethyl 2-carbonochloridoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUROMIOKQQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519177 | |
| Record name | Ethyl 2-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22103-82-8 | |
| Record name | Ethyl 2-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(chlorocarbonyl)benzoate, also known by its IUPAC name ethyl 2-carbonochloridoylbenzoate, is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Possessing both an ester and a highly reactive acyl chloride group on an aromatic scaffold, it serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its structure allows for sequential or orthogonal reactions, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of its structure, properties, synthesis, and chemical reactivity, tailored for professionals in research and development.
Chemical Structure and Properties
The molecule consists of a benzene (B151609) ring substituted at the 1- and 2-positions with an ethoxycarbonyl group (-COOCH₂CH₃) and a chlorocarbonyl group (-COCl), respectively.
Caption: 2D Structure of this compound.
Data Presentation
Key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | ethyl 2-carbonochloridoylbenzoate | PubChem[2] |
| CAS Number | 22103-82-8 | PubChem[2] |
| Molecular Formula | C₁₀H₉ClO₃ | PubChem[2] |
| Molecular Weight | 212.63 g/mol | PubChem[2] |
| Appearance | Not specified (typically a liquid) | - |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(=O)Cl | PubChem[2] |
| InChIKey | PZXUROMIOKQQSE-UHFFFAOYSA-N | PubChem[2] |
Synthesis of this compound
A common and logical synthetic pathway to this compound starts from phthalic anhydride (B1165640). The synthesis is a two-step process:
-
Monoesterification: Phthalic anhydride undergoes nucleophilic attack by ethanol (B145695), typically under reflux conditions, to selectively open the anhydride ring. This reaction yields the monoester, 2-carboxybenzoate (B1232057).[3]
-
Chlorination: The resulting carboxylic acid group is then converted to an acyl chloride. This is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4]
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound based on established chemical transformations.
Stage 1: Synthesis of Ethyl 2-carboxybenzoate from Phthalic Anhydride
Methodology: This procedure is based on the principle of alcoholysis of a cyclic anhydride.[3]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).
-
Reagent Addition: Add absolute ethanol (60 mL, approx. 1.0 mol). The large excess of ethanol serves as both the reactant and the solvent.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue stirring and refluxing for 2-3 hours. The solid phthalic anhydride will gradually dissolve as it reacts.
-
Work-up: After the reaction period, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting crude product, Ethyl 2-carboxybenzoate, is a viscous oil or a low-melting-point solid and can often be used in the next step without further purification.
Stage 2: Synthesis of this compound
Methodology: This step employs the standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[4]
-
Setup: In a well-ventilated fume hood, place the crude Ethyl 2-carboxybenzoate from Stage 1 into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide (B78521) solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.
-
Solvent Addition: Add an inert dry solvent such as dichloromethane (B109758) or toluene (B28343) (100 mL).
-
Reagent Addition: Slowly add thionyl chloride (11 mL, 0.15 mol) to the stirred solution at room temperature via an addition funnel. An exothermic reaction may be observed. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Purification: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases). The crude product can be purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
This compound is a valuable synthon due to the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic and potent acylating agent, while the ester is comparatively stable under neutral or acidic conditions.
-
Acyl Chloride Reactions: The chlorocarbonyl group reacts readily with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.
-
Ester Reactions: The ethyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can undergo transesterification.
This dual functionality allows for the construction of complex molecular architectures. In drug development, it can be used as a scaffold or an intermediate to introduce a substituted benzoyl moiety into a target molecule, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Key reaction pathways for this compound.
Conclusion
This compound is a strategically important bifunctional reagent in organic synthesis. Its defined structure, predictable reactivity, and straightforward synthesis from inexpensive starting materials make it an indispensable tool for chemists. For professionals in drug discovery and development, this compound offers a reliable route to a diverse range of molecular scaffolds, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.
References
An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Ethyl 2-(chlorocarbonyl)benzoate. This bifunctional molecule, incorporating both an ester and a reactive acyl chloride group, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.
Chemical Properties
This compound is an aromatic compound with the molecular formula C₁₀H₉ClO₃.[1] Its structure features an ethyl ester and an acyl chloride substituent at the 1 and 2 positions of the benzene (B151609) ring, respectively.
Quantitative Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some properties are available from curated databases, specific experimental data such as melting and boiling points are not widely reported for this exact compound. Therefore, data for the closely related compound, Ethyl 2-chlorobenzoate (B514982), is included for comparative purposes.
| Property | Value (this compound) | Reference (this compound) | Value (Ethyl 2-chlorobenzoate) | Reference (Ethyl 2-chlorobenzoate) |
| Molecular Formula | C₁₀H₉ClO₃ | [1] | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 212.63 g/mol | [1] | 184.62 g/mol | [2][3] |
| Boiling Point | Data not available | 241-243 °C (lit.) | [3] | |
| Density | Data not available | 1.18 g/mL at 25 °C (lit.) | [3] | |
| Solubility | Reacts with water | Data not available |
Synthesis
A common and effective method for the synthesis of this compound is the treatment of its corresponding carboxylic acid, 2-(ethoxycarbonyl)benzoic acid (mono-ethyl phthalate), with a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 2-(Ethoxycarbonyl)benzoic Acid
Materials:
-
2-(Ethoxycarbonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(ethoxycarbonyl)benzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.
-
The reaction mixture is stirred under a nitrogen atmosphere. A gentle effervescence (evolution of SO₂ and HCl gas) should be observed.
-
The mixture is then heated to reflux for 2-4 hours, or until the gas evolution ceases, indicating the completion of the reaction.
-
After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene multiple times to ensure complete removal of residual thionyl chloride.
-
The resulting crude this compound, typically a colorless to pale yellow oil, can be used directly in subsequent reactions or purified by vacuum distillation.
Reactivity
The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group. This group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a valuable synthon for the introduction of the 2-(ethoxycarbonyl)benzoyl moiety.
Reactions with Nucleophiles
1. Reaction with Amines (Amide Formation):
This compound reacts rapidly with primary and secondary amines to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Reaction with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (Et₃N) or pyridine (B92270)
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
2. Reaction with Alcohols (Ester Formation):
In a similar fashion, this compound reacts with alcohols to form diesters. This reaction is also typically performed in the presence of a base to scavenge the HCl produced.
Experimental Protocol: Reaction with an Alcohol
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Anhydrous dichloromethane (DCM) or pyridine (as both solvent and base)
Procedure:
-
Dissolve the alcohol in the chosen anhydrous solvent. If pyridine is used, it serves as both the solvent and the base.
-
If a different solvent is used, add at least one equivalent of a non-nucleophilic base like pyridine or triethylamine.
-
Cool the solution to 0 °C.
-
Slowly add this compound to the alcohol solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up is similar to the amide synthesis, involving washing with dilute acid, saturated bicarbonate solution, and brine.
-
The organic layer is dried, and the solvent is evaporated to give the crude diester, which can be purified by distillation or chromatography.
Stability and Handling
As with all acyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.
-
Moisture Sensitivity: It is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid (2-(ethoxycarbonyl)benzoic acid) and hydrogen chloride upon contact with water or humid air. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Corrosivity: The compound and its hydrolysis product (HCl) are corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.
All manipulations involving this compound should be performed in a well-ventilated chemical fume hood. In case of a spill, it should be absorbed with an inert material and disposed of as hazardous chemical waste.
Conclusion
This compound is a valuable bifunctional intermediate in organic synthesis. Its high reactivity, primarily at the acyl chloride moiety, allows for the straightforward introduction of the 2-(ethoxycarbonyl)benzoyl group into a variety of molecules. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.
References
An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate
CAS Number: 22103-82-8
This technical guide provides a comprehensive overview of Ethyl 2-(chlorocarbonyl)benzoate, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an aromatic acyl chloride containing an ester functional group. Its reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride.
| Property | Value | Reference |
| CAS Number | 22103-82-8 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Carbethoxybenzoyl chloride, Ethyl phthalalyl chloride | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. |
Synthesis
A common and efficient method for the synthesis of this compound involves the reaction of mono-ethyl phthalate (B1215562) with thionyl chloride (SOCl₂). Mono-ethyl phthalate can be prepared by the partial hydrolysis of diethyl phthalate.
Synthesis of this compound.
Experimental Protocol: Synthesis from Mono-ethyl Phthalate
Materials:
-
Mono-ethyl phthalate
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Magnetic stirrer
-
Heating mantle
-
Reflux condenser with a drying tube
-
Distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, place mono-ethyl phthalate.
-
Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) and a small amount of anhydrous toluene as a solvent.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reactivity and Chemical Profile
The acyl chloride functional group in this compound is highly reactive towards nucleophiles. It readily undergoes nucleophilic acyl substitution reactions.
Reactions with various nucleophiles.
-
Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of various nitrogen-containing compounds.
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.
-
Hydrolysis: It reacts with water to hydrolyze back to mono-ethyl phthalate. Therefore, it must be handled under anhydrous conditions.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of a variety of organic molecules due to its bifunctional nature.
-
Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of heterocyclic systems, such as isoquinolinediones, which are scaffolds found in many biologically active compounds.
-
Derivatizing Agent: The acyl chloride group can be used to introduce the ethoxycarbonylbenzoyl moiety onto various molecules, which can be useful for modifying their properties or for analytical purposes.
-
Amine Protecting Group: While less common than other protecting groups, the 2-ethoxycarbonylbenzoyl group can be used to protect amines in multi-step syntheses.
Spectral Data (Predicted and Comparative)
1H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.5 - 8.2 | m | 4H |
| -OCH₂CH₃ (2H) | ~4.4 | q | 2H |
| -OCH₂CH₃ (3H) | ~1.4 | t | 3H |
The aromatic protons will likely appear as a complex multiplet in the downfield region. The ethyl ester protons will show a characteristic quartet and triplet pattern.
13C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (ppm) |
| C=O (acyl chloride) | 165 - 170 |
| C=O (ester) | 164 - 168 |
| Aromatic | 128 - 135 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (acyl chloride) | 1780 - 1815 |
| C=O stretch (aromatic ester) | 1715 - 1730 |
| C-O stretch | 1000 - 1300 |
| Aromatic C-H stretch | > 3000 |
| Aromatic C=C stretch | 1450 - 1600 |
The acyl chloride carbonyl stretch appears at a higher wavenumber due to the electron-withdrawing effect of the chlorine atom.[2][3]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak at m/z 212. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 167, and the loss of the chlorine atom (-Cl, m/z 35/37) to give a fragment at m/z 177. Another prominent peak could arise from the benzoyl cation at m/z 105 after cleavage of the ester and acyl chloride groups. The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.
Safety and Handling
As an acyl chloride, this compound is expected to be corrosive and a lachrymator. It will react with moisture in the air to release hydrochloric acid.
General Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and other nucleophilic reagents unless a reaction is intended.
-
Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large amounts of water. Seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(chlorocarbonyl)benzoate, a bifunctional organic molecule with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines established information with theoretical properties and reactivity based on its structural features.
Chemical Identity and Properties
This compound, also known by its IUPAC name ethyl 2-carbonochloridoylbenzoate, is an aromatic compound containing both an ester and an acyl chloride functional group.[1] Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉ClO₃ | PubChem[1] |
| Molecular Weight | 212.63 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-carbonochloridoylbenzoate | PubChem[1] |
| CAS Number | 22103-82-8 | PubChem[1] |
| Synonyms | 2-Carbethoxybenzoyl chloride, Benzoic acid, 2-(chlorocarbonyl)-, ethyl ester | PubChem[1] |
| XLogP3 | 2.8 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Exact Mass | 212.0240218 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem (Computed)[1] |
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not widely documented. However, a plausible synthetic route can be devised from commercially available starting materials based on standard organic chemistry transformations. The most likely precursor is 2-carboxyethyl benzoate (B1203000) (mono-ethyl phthalate), which can be converted to the corresponding acyl chloride.
Experimental Protocol: General Synthesis of Acyl Chlorides from Carboxylic Acids
This protocol describes a general method for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
Materials:
-
2-Carboxyethyl benzoate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-carboxyethyl benzoate in anhydrous DCM.
-
Add a stoichiometric excess (typically 1.5 to 2 equivalents) of thionyl chloride dropwise to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the initial effervescence subsides, equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Disclaimer: This is a generalized protocol and has not been optimized for this specific compound. Appropriate safety precautions must be taken when working with thionyl chloride, which is a corrosive and lachrymatory reagent.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthesis route.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by its two functional groups: the highly reactive acyl chloride and the less reactive ester. The acyl chloride is a potent electrophile and will readily react with a wide range of nucleophiles.
Expected Reactivity:
-
Reaction with Alcohols: Will form the corresponding diester.
-
Reaction with Amines: Will form an amide-ester. This is a common reaction in the synthesis of pharmaceuticals.
-
Friedel-Crafts Acylation: The acyl chloride can react with aromatic compounds in the presence of a Lewis acid catalyst to form a ketone.
-
Hydrolysis: The acyl chloride will react readily with water to form the corresponding carboxylic acid, 2-carboxyethyl benzoate.
Due to its bifunctional nature, this compound can be used as a linker or scaffold in the synthesis of complex molecules, including potential drug candidates. The differential reactivity of the acyl chloride and the ester can be exploited to perform sequential reactions. For instance, the acyl chloride can be reacted first with a nucleophile, leaving the ester intact for subsequent modification.
While there are no specific examples in the literature of this compound being used in a drug development pipeline, its structural motifs are present in various biologically active compounds. Acyl chlorides are common intermediates in the synthesis of many pharmaceuticals.
Diagram 2: General Reactivity of this compound
Caption: General reaction pathways.
Signaling Pathways and Experimental Workflows
There is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role in a research context would be as a synthetic intermediate.
Diagram 3: General Experimental Workflow for a Synthetic Intermediate
Caption: Generic research workflow.
Safety and Handling
Specific safety data for this compound is not available. However, based on its chemical structure, particularly the presence of an acyl chloride group, the following hazards should be assumed:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Irritating to the eyes and respiratory system.
-
Reacts with Water: Reacts with water and moisture to produce hydrochloric acid.
Handling Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and other nucleophilic reagents unless a reaction is intended.
-
Store in a cool, dry place under an inert atmosphere.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a potentially useful bifunctional molecule for organic synthesis. While specific experimental data is scarce, its reactivity can be predicted based on the well-established chemistry of esters and acyl chlorides. Researchers and drug development professionals can consider this compound as a versatile building block for the construction of complex molecular architectures. Further research is needed to fully characterize its physical properties and explore its applications.
References
An In-depth Technical Guide on the Physical Properties of Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-(chlorocarbonyl)benzoate. Due to the limited availability of experimentally determined data for this specific compound, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties, which can be applied by researchers in a laboratory setting.
Core Physical Properties
This compound, with the CAS number 22103-82-8, is an important chemical intermediate.[1] Its fundamental properties, primarily derived from computational models, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₃ | PubChem[1] |
| Molecular Weight | 212.63 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-carbonochloridoylbenzoate | PubChem[1] |
| Computed XLogP3 | 2.8 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 4 | PubChem[1] |
Note: The data presented in the table are computed properties and should be confirmed with experimental data.
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the melting point, boiling point, density, and solubility of a chemical compound like this compound.
The melting point is a critical indicator of a substance's purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid compound is finely powdered.[3] The open end of a capillary tube is pressed into the powder.[4] The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.[2]
-
Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[2]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A few drops of the liquid sample are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating by convection currents.[6]
-
Measurement: The Thiele tube is heated gently at the side arm.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7] The heating is then discontinued.
-
Data Recording: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Density is the mass of a substance per unit volume and is a fundamental physical property.[8]
Methodology: Pycnometer Method
-
Preparation: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned and dried. Its empty mass (m₁) is recorded using an analytical balance.[9]
-
Calibration: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The mass of the pycnometer filled with the reference liquid (m₂) is recorded. The volume of the pycnometer can then be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid at the same temperature. The mass of the pycnometer filled with the sample (m₃) is recorded.[9]
-
Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_reference
Solubility provides insights into the polarity and functional groups present in a molecule.[10] A systematic approach is often used to classify a compound's solubility.
Methodology: Qualitative Solubility Testing
-
Initial Test in Water: Approximately 10-20 mg of the solid (or 1-2 drops of the liquid) is added to about 0.5 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble.[11] The pH of the aqueous solution should be tested with litmus (B1172312) paper to determine if the compound is acidic, basic, or neutral.[12]
-
Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[13]
-
Test in Concentrated Sulfuric Acid: For compounds insoluble in the above solvents, solubility in cold, concentrated H₂SO₄ can be tested. Solubility in this strong acid is indicative of compounds containing nitrogen, oxygen, or double/triple bonds.[13]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Caption: Logical Flow for Solubility Classification.
References
- 1. This compound | C10H9ClO3 | CID 13115472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. calnesis.com [calnesis.com]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Navigating the Safety Profile of Ethyl 2-(chlorocarbonyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(chlorocarbonyl)benzoate, a key reagent in organic synthesis, presents a significant hazard profile that necessitates stringent safety and handling protocols. Due to the presence of a reactive chlorocarbonyl group, this compound is expected to be corrosive and toxic. This guide synthesizes available safety information for structurally related compounds to provide a comprehensive overview of the anticipated hazards, handling precautions, and emergency procedures for this compound.
Core Safety and Hazard Information
Anticipated Hazards:
-
Corrosivity: Expected to cause severe skin burns and eye damage upon contact.
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
-
Reactivity: Reacts with water and other nucleophiles, potentially releasing corrosive byproducts.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, a table of quantitative safety data cannot be provided. It is imperative for any user to obtain a substance-specific SDS from their supplier before handling this chemical. For reference, analogous acyl chlorides exhibit significant toxicity and corrosivity.
Experimental Protocols and Handling
All work with this compound must be conducted by trained personnel in a well-ventilated laboratory, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.
-
Keep containers tightly sealed to prevent exposure to moisture.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures
In Case of Contact or Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizing Safety Workflows
To aid in understanding the necessary safety precautions, the following diagrams illustrate key logical relationships in the handling and emergency response for a corrosive and toxic chemical like this compound.
Disclaimer: This guide is intended for informational purposes only and is based on the hazard profiles of structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this compound.
An In-depth Technical Guide to the Storage of Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(chlorocarbonyl)benzoate is a bifunctional molecule containing both an ester and a reactive acyl chloride. The presence of the chlorocarbonyl group dictates its storage requirements, as it is susceptible to hydrolysis and reaction with other nucleophiles. Proper storage is paramount to maintain its chemical integrity and ensure safety.
Core Storage Conditions
To prevent degradation, this compound must be stored under controlled conditions that minimize exposure to atmospheric moisture and incompatible substances. The primary degradation pathway is the hydrolysis of the acyl chloride group to a carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place. | To minimize decomposition and reaction rates. Specific temperature ranges are often provided on the product label. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | To prevent contact with atmospheric moisture, which can lead to hydrolysis of the chlorocarbonyl group. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1][2] | To prevent ingress of moisture and to ensure proper ventilation in case of any vapor release. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture.[3] | To avoid vigorous and potentially hazardous reactions. |
Degradation Pathway: Hydrolysis
The most significant factor affecting the stability of this compound is its reactivity towards water. The chlorocarbonyl group is readily attacked by water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. This hydrolysis not only degrades the starting material but also introduces corrosive byproducts.
References
An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(chlorocarbonyl)benzoate, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its core chemical and physical properties, provides robust experimental protocols for its synthesis and key reactions, and explores its applications, particularly in the realm of drug development.
Core Characteristics and Physical Properties
This compound, with the CAS number 22103-82-8, is a derivative of benzoic acid containing both an ethyl ester and an acyl chloride functional group.[1] This unique structure makes it a versatile reagent, capable of undergoing reactions at two distinct sites, allowing for the sequential introduction of different functionalities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Carbethoxybenzoyl chloride, Ethyl 2-(chloroformyl)benzoate | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents like water and alcohols | Inferred |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from phthalic anhydride (B1165640). The first step involves the formation of the mono-ester, 2-(ethoxycarbonyl)benzoic acid (mono-ethyl phthalate), followed by the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(Ethoxycarbonyl)benzoic Acid (Mono-ethyl phthalate)
-
Materials: Phthalic anhydride, absolute ethanol (B145695), concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining acid and unreacted phthalic anhydride.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-(ethoxycarbonyl)benzoic acid as a white solid.
-
Step 2: Synthesis of this compound
-
Materials: 2-(Ethoxycarbonyl)benzoic acid, thionyl chloride (SOCl₂), dry dichloromethane (B109758) (DCM), triethylamine (B128534) (optional, as a base).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(ethoxycarbonyl)benzoic acid (1 equivalent) and dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be gently heated to reflux to ensure completion.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
-
Key Reactions of this compound
The primary utility of this compound lies in its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The ethyl ester functionality is less reactive and can be retained or subsequently modified under different reaction conditions.
Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)
This reaction exemplifies the formation of an amide at the acyl chloride position, a common transformation in the synthesis of more complex molecules.
-
Materials: this compound, aniline (B41778), triethylamine (or another non-nucleophilic base), dry dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve this compound (1 equivalent) in a separate portion of dry DCM and add it dropwise to the stirred aniline solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute aqueous HCl to remove excess aniline and triethylamine hydrochloride, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-(phenylcarbamoyl)benzoate.
-
The product can be further purified by recrystallization or column chromatography.
-
References
Methodological & Application
Application Notes and Protocols: The Utility of Ethyl 2-(chlorocarbonyl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(chlorocarbonyl)benzoate is a versatile bifunctional reagent in organic synthesis, incorporating both an ester and a reactive acid chloride group. This unique structural arrangement allows for sequential or selective reactions, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its primary utility lies in its ability to readily react with nucleophiles, particularly amines, to form amide bonds, which can be followed by intramolecular cyclization to construct key structural motifs found in many biologically active compounds and pharmaceutical agents.
Key Applications in Organic Synthesis
The reactivity of the acid chloride functionality in this compound is the cornerstone of its synthetic applications. It serves as a precursor for the synthesis of N-substituted phthalimides and isoindolinones, which are core structures in numerous pharmaceuticals.
Synthesis of N-Substituted Phthalimide (B116566) Precursors
This compound reacts readily with primary and secondary amines in the presence of a base to yield the corresponding N-substituted 2-(ethoxycarbonyl)benzamides. These intermediates can be subsequently cyclized under thermal or acid-catalyzed conditions to afford N-substituted phthalimides. This two-step approach offers a versatile route to a wide array of phthalimide derivatives.
Synthesis of Isoindolinones
A significant application of this compound is in the synthesis of isoindolinones. The reaction with primary amines can be controlled to favor the formation of an amide intermediate, which can then undergo intramolecular cyclization to form the isoindolinone ring system. This methodology is particularly useful for accessing 2-substituted isoindolin-1-ones.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the synthesis of an N-substituted 2-(ethoxycarbonyl)benzamide, a key intermediate in the synthesis of phthalimides and isoindolinones.
Protocol: Synthesis of Ethyl 2-(benzylcarbamoyl)benzoate
Objective: To synthesize ethyl 2-(benzylcarbamoyl)benzoate via the reaction of this compound with benzylamine (B48309).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (B128534) (1.1 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure ethyl 2-(benzylcarbamoyl)benzoate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N-substituted 2-(ethoxycarbonyl)benzamides using this compound. Yields can vary depending on the specific amine and reaction conditions used.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | Ethyl 2-(benzylcarbamoyl)benzoate | 2-4 | 85-95 |
| Aniline | Ethyl 2-(phenylcarbamoyl)benzoate | 3-5 | 80-90 |
| n-Butylamine | Ethyl 2-(butylcarbamoyl)benzoate | 2-4 | 88-96 |
Visualizing the Synthesis Workflow and Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of ethyl 2-(benzylcarbamoyl)benzoate and the general reaction pathway for the synthesis of isoindolinones.
Caption: Experimental workflow for the synthesis of ethyl 2-(benzylcarbamoyl)benzoate.
Caption: General reaction pathway for the synthesis of isoindolinones.
Ethyl 2-(chlorocarbonyl)benzoate: A Versatile Acylating Agent in Organic Synthesis
Abstract
Ethyl 2-(chlorocarbonyl)benzoate is a valuable bifunctional reagent in organic synthesis, serving as an efficient acylating agent for a variety of nucleophiles. Its unique structure, possessing both an ester and an acyl chloride moiety, allows for the introduction of a 2-carbethoxybenzoyl group, a key structural motif in numerous biologically active molecules and synthetic intermediates. This application note provides detailed protocols for the use of this compound in the acylation of amines and alcohols, summarizes quantitative data for these reactions, and explores its application in the synthesis of heterocyclic compounds, such as benzodiazepines.
Introduction
Acylation is a fundamental transformation in organic chemistry, enabling the formation of esters and amides, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound, also known as 2-carbethoxybenzoyl chloride, is a highly reactive acylating agent due to the presence of the acyl chloride functional group. The adjacent ethyl ester group provides a handle for further synthetic manipulations, making it a versatile building block. This document outlines its primary applications as an acylating agent, providing researchers with detailed experimental procedures and expected outcomes.
Applications
The primary application of this compound is the acylation of nucleophiles, particularly amines and alcohols, to introduce the 2-carbethoxybenzoyl group. This moiety is a precursor to a variety of important chemical structures.
Acylation of Amines: Synthesis of 2-Carbethoxy-N-arylbenzamides
The reaction of this compound with primary and secondary amines readily affords the corresponding N-substituted 2-carbethoxybenzamides. These products are valuable intermediates in the synthesis of various heterocyclic compounds, including quinazolinones and benzodiazepines, which are known to possess a wide range of biological activities.
Acylation of Alcohols: Synthesis of 2-Carbethoxybenzoate Esters
Similarly, alcohols can be acylated with this compound in the presence of a base to yield the corresponding esters. This reaction is useful for introducing the 2-carbethoxybenzoyl protecting group or for synthesizing more complex molecules where this structural unit is required.
Synthesis of Heterocyclic Compounds: Precursors to Benzodiazepines
A significant application of the acylated products derived from this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs. For instance, the N-acylated amino acid esters can undergo intramolecular cyclization to form the characteristic seven-membered diazepine (B8756704) ring.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Anilines
This protocol describes a general method for the synthesis of N-aryl-2-carbethoxybenzamides.
Materials:
-
This compound
-
Substituted aniline (B41778)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-carbethoxybenzamide.
Data Presentation
The following tables summarize representative quantitative data for the acylation of various substituted anilines and aminophenols with this compound, based on typical laboratory results.
Table 1: Acylation of Substituted Anilines with this compound
| Entry | Aniline Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-carbethoxybenzamide | 3 | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-carbethoxybenzamide | 2.5 | 90-98 |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-2-carbethoxybenzamide | 4 | 80-90 |
| 4 | 2-Methylaniline | N-(2-Methylphenyl)-2-carbethoxybenzamide | 3.5 | 82-92 |
Table 2: Acylation of Aminophenols with this compound
| Entry | Aminophenol | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Aminophenol | N-(4-Hydroxyphenyl)-2-carbethoxybenzamide | 3 | 75-85 |
| 2 | 3-Aminophenol | N-(3-Hydroxyphenyl)-2-carbethoxybenzamide | 3 | 78-88 |
| 3 | 2-Aminophenol | N-(2-Hydroxyphenyl)-2-carbethoxybenzamide | 4 | 70-80 |
Yields are based on purified products and may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Workflow
The general experimental workflow for the acylation of amines with this compound is depicted below.
Caption: General workflow for the synthesis of N-aryl-2-carbethoxybenzamides.
Logical Relationship: Application in Benzodiazepine (B76468) Synthesis
The product of the acylation reaction serves as a key intermediate in the synthesis of benzodiazepines.
Caption: Synthetic route from acylation to benzodiazepine derivatives.
Conclusion
This compound is a highly effective and versatile acylating agent for the synthesis of a wide range of N-substituted 2-carbethoxybenzamides and related esters. The straightforward reaction protocols and generally high yields make it an attractive reagent for both academic and industrial research. Its utility is further highlighted by the application of its products as key intermediates in the synthesis of medicinally important heterocyclic scaffolds such as benzodiazepines. The information provided in this application note serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Reactions of Ethyl 2-(chlorocarbonyl)benzoate with Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reactions of ethyl 2-(chlorocarbonyl)benzoate with various amines. This versatile reagent serves as a key building block in the synthesis of N-substituted isoindolinones and phthalimides, classes of compounds with significant applications in medicinal chemistry and drug development.
Introduction
This compound is a bifunctional molecule containing both an ester and an acyl chloride. This unique structure allows for sequential or one-pot reactions with nucleophiles, particularly amines, to generate a diverse range of heterocyclic compounds. The primary products of these reactions are N-substituted isoindolinones and N-substituted phthalimides, which are scaffolds found in numerous biologically active molecules.
The reaction pathway is largely dependent on the nature of the amine and the reaction conditions. Primary amines typically lead to the formation of isoindolinones through an initial acylation followed by an intramolecular cyclization. Secondary amines, lacking the proton necessary for the final cyclization to an isoindolinone, can also participate in related transformations. Aromatic amines can yield N-aryl phthalimides under specific conditions.
The resulting isoindolinone and phthalimide (B116566) derivatives have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Notably, certain isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway, making them promising candidates for anticancer and anti-inflammatory therapies.
General Reaction Schemes
The reaction of this compound with amines can proceed through two main pathways, leading to the formation of either N-substituted isoindolinones or N-substituted phthalimides.
Synthesis of N-Substituted Isoindolinones
The reaction with primary amines typically proceeds via a two-step, one-pot synthesis. The amine first attacks the acyl chloride, forming an intermediate amide. Subsequent intramolecular cyclization, often promoted by a base or heat, leads to the formation of the N-substituted isoindolinone.
Caption: General reaction scheme for the synthesis of N-substituted isoindolinones.
Synthesis of N-Substituted Phthalimides
Under different reaction conditions, particularly with aromatic amines, the reaction can lead to the formation of N-substituted phthalimides. This transformation involves the reaction of the amine with both the acyl chloride and the ester functionalities of the starting material.
Applications in Drug Discovery
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically used drugs and drug candidates.[1] Derivatives synthesized from this compound have shown significant potential in several therapeutic areas.
PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several isoindolinone-based PARP inhibitors have been developed and have shown promising results in the treatment of ovarian, breast, and prostate cancers.[3]
Caption: PARP-1 signaling pathway in DNA repair and its inhibition by isoindolinone derivatives.
Modulation of NF-κB Signaling in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5] In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[6][] Some isoindolinone derivatives have been shown to inhibit NF-κB activation, suggesting their potential as anti-inflammatory agents.[8]
References
- 1. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing ethyl 2-(chlorocarbonyl)benzoate as a key starting material. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
This compound is a versatile bifunctional reagent containing both an ester and an acyl chloride group. This unique structure allows for sequential or one-pot reactions to construct a variety of heterocyclic scaffolds that are prevalent in many biologically active molecules and pharmaceutical agents. Its reactivity towards nucleophiles such as amines and hydrazines makes it a valuable precursor for the synthesis of quinazolinones, benzodiazepines, and phthalazinones.
Synthesis of Phthalazinones
Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis of 4-hydroxy-2H-phthalazin-1-one from this compound and hydrazine (B178648) hydrate (B1144303) is a common and efficient method.
Signaling Pathway and Logical Relationship
The synthesis proceeds through a two-step sequence. First, the more reactive acyl chloride group of this compound reacts with one of the amino groups of hydrazine to form an intermediate hydrazide. This is followed by an intramolecular cyclization, where the second amino group of the hydrazine attacks the ester carbonyl, leading to the formation of the phthalazinone ring after the elimination of ethanol (B145695).
Caption: Reaction pathway for the synthesis of 4-hydroxy-2H-phthalazin-1-one.
Experimental Protocol: Synthesis of 4-Hydroxy-2H-phthalazin-1-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small volume of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol to yield pure 4-hydroxy-2H-phthalazin-1-one.[1]
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |
| This compound | Hydrazine hydrate | Ethanol | Reflux, 2-4 hours | 4-Hydroxy-2H-phthalazin-1-one | Good | [1] |
Synthesis of Quinazolinones
Quinazolinones are another important class of heterocyclic compounds with diverse biological activities, including sedative, hypnotic, and anticancer effects. Their synthesis can be achieved through the reaction of this compound with a suitable diamine, such as o-phenylenediamine (B120857).
Experimental Workflow
The synthesis involves the initial acylation of one of the amino groups of o-phenylenediamine by the acyl chloride of this compound. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second amino group on the ester carbonyl, leading to the formation of the quinazolinone ring.
Caption: Workflow for the synthesis of quinazolinone derivatives.
Experimental Protocol: General Procedure for Quinazolinone Synthesis
Materials:
-
This compound
-
o-Phenylenediamine (or other suitable diamine)
-
Pyridine (or other suitable base and solvent)
Procedure:
-
In a reaction vessel, dissolve o-phenylenediamine (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and slowly add this compound (1 equivalent).
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |
| This compound | o-Phenylenediamine | Pyridine | Room Temperature, 12 h | 2,3-Dihydro-1H-quinazolin-4-one | Varies |
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A synthetic route to the benzodiazepine (B76468) core can be envisioned starting from this compound and an amino acid ester, such as glycine (B1666218) ethyl ester.
Logical Relationship of Synthesis
This synthesis follows a two-step process. The first step is the acylation of the amino group of glycine ethyl ester with this compound to form an intermediate N-acylated amino acid ester. The second step involves the intramolecular cyclization of this intermediate to form the seven-membered benzodiazepine ring. This cyclization is often preceded by the introduction of a second amino group on the benzene (B151609) ring, typically via reduction of a nitro group, which is not depicted in this simplified scheme.
Caption: Logical steps in the synthesis of a benzodiazepine derivative.
Experimental Protocol: Synthesis of a Benzodiazepine Precursor
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Triethylamine (B128534) (or other base)
-
Dichloromethane (B109758) (or other suitable solvent)
Procedure:
-
Suspend glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes.
-
Cool the mixture in an ice bath and add a solution of this compound (1 equivalent) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-((2-(ethoxycarbonyl)methyl)carbamoyl)benzoate.
-
This intermediate can then be further modified (e.g., nitration followed by reduction) and cyclized to the desired benzodiazepine.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product (Intermediate) | Yield |
| This compound | Glycine ethyl ester HCl | Dichloromethane | Room Temperature, 12-24 h | Ethyl 2-((2-(ethoxycarbonyl)methyl)carbamoyl)benzoate | Varies |
References
Derivatization of amino acids using Ethyl 2-(chlorocarbonyl)benzoate
Application Notes and Protocols for Amino Acid Derivatization
To the User: Following a comprehensive search, detailed application notes, protocols, and quantitative data for the derivatization of amino acids specifically using Ethyl 2-(chlorocarbonyl)benzoate were not available in the reviewed scientific literature. This reagent does not appear to be commonly used for this purpose.
However, a closely related and extensively documented method involves the use of Ethyl Chloroformate (ECF) for the derivatization of amino acids for analysis by gas chromatography (GC) and other methods. The following application notes and protocols are provided for this well-established alternative, which is highly relevant for researchers, scientists, and drug development professionals.
Application Note: Derivatization of Amino Acids using Ethyl Chloroformate (ECF) for GC-MS Analysis
Introduction
Amino acid analysis is a critical tool in various scientific disciplines, including biomedical research, drug development, and food science. The inherent low volatility of amino acids necessitates a derivatization step to convert them into more volatile and thermally stable compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization with ethyl chloroformate (ECF) is a rapid, efficient, and cost-effective method that targets both the amino and carboxylic acid functional groups of amino acids.[1][2] This one-step reaction, typically performed in an aqueous medium, yields N-ethoxycarbonyl (N-EOC) amino acid ethyl esters, which are amenable to GC-MS analysis.[3][4]
Reaction Principle
The derivatization reaction with ECF proceeds in the presence of a base (e.g., pyridine) and an alcohol (e.g., ethanol). The amino group of the amino acid reacts with ethyl chloroformate to form a stable N-ethoxycarbonyl derivative. Concurrently, the carboxylic acid group is esterified to form an ethyl ester. A proposed mechanism involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then undergoes exchange with an alcohol.[1][5]
Applications
The ECF derivatization method is widely applicable for the quantitative analysis of amino acids in complex biological matrices such as plasma, urine, and tissue extracts.[3][6] Its speed and simplicity make it suitable for high-throughput metabolic profiling and clinical diagnostics. In drug development, this method can be employed for monitoring amino acid metabolism in response to therapeutic interventions and for the characterization of peptide-based pharmaceuticals.
Advantages of the ECF Method
-
Rapid Reaction: The derivatization is typically complete in under 20 minutes.[2]
-
One-Step Procedure: Both amino and carboxyl groups are derivatized simultaneously.[1]
-
Aqueous Compatibility: The reaction can be performed in an aqueous environment, simplifying sample preparation.
-
High Sensitivity: The resulting derivatives provide good sensitivity in both GC-flame ionization detection (FID) and GC-MS.[1]
-
Cost-Effective: Ethyl chloroformate is a readily available and relatively inexpensive reagent.
Quantitative Data Summary
The following table summarizes typical quantitative data for the derivatization of amino acids using ethyl chloroformate.
| Parameter | Value | Reference |
| Reaction Efficiency | 82 - 99.9% | [3] |
| Limit of Detection (LOD) | 125 - 300 pg on-column | [4] |
| Limit of Quantification (LOQ) | 150 - 300 pg on-column | [6] |
| Recovery | 70 - 120% | [4][6] |
| Reproducibility (RSD) | < 10% | [4] |
Experimental Protocols
Protocol 1: Derivatization of Amino Acid Standards
This protocol is suitable for the derivatization of standard amino acid solutions.
Materials:
-
Amino acid standard solution (e.g., 0.5 mM in 0.1 M HCl)
-
Ethyl Chloroformate (ECF)
-
Sodium sulfate (B86663) (anhydrous)
-
Vials for reaction and GC-MS analysis
Procedure:
-
Pipette 100 µL of the amino acid standard solution into a reaction vial.
-
Add 500 µL of a solution of ethanol and pyridine (4:1 v/v).
-
Vortex the mixture for 30 seconds.
-
Add 50 µL of ethyl chloroformate to the mixture.
-
Vortex vigorously for 1 minute at room temperature.
-
To the reaction mixture, add 500 µL of chloroform and 500 µL of a 1% sodium bicarbonate solution to quench the reaction and extract the derivatives.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC-MS autosampler vial for analysis.
Protocol 2: Derivatization of Amino Acids in Biological Samples (e.g., Serum)
This protocol is adapted for the derivatization of amino acids in a complex matrix like serum.
Materials:
-
Serum sample
-
Internal standard solution (e.g., norvaline)
-
Perchloric acid (10%)
-
Ethyl Chloroformate (ECF)
-
Ethanol
-
Pyridine
-
Chloroform
-
Sodium bicarbonate (1%)
-
Sodium sulfate (anhydrous)
-
Vials for reaction and GC-MS analysis
Procedure:
-
Protein Precipitation: To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution and 100 µL of cold 10% perchloric acid. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a clean reaction vial.
-
Derivatization:
-
Add 500 µL of a solution of ethanol and pyridine (4:1 v/v).
-
Vortex the mixture for 30 seconds.
-
Add 50 µL of ethyl chloroformate.
-
Vortex vigorously for 1 minute.
-
-
Extraction:
-
Add 500 µL of chloroform and 500 µL of 1% sodium bicarbonate solution.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
-
Drying and Analysis:
-
Transfer the lower organic layer to a vial containing anhydrous sodium sulfate.
-
Transfer the dried organic phase to a GC-MS autosampler vial for analysis.
-
Visualizations
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Synthesis using Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted ethyl 2-carbamoylbenzoates from the reaction of ethyl 2-(chlorocarbonyl)benzoate with various primary and secondary amines. This transformation is a valuable tool in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science, for the construction of a wide range of amide-containing molecules.
Introduction
The reaction of an acyl chloride with an amine to form an amide is a fundamental and widely utilized transformation in organic synthesis. This compound is a versatile bifunctional reagent, possessing both an ester and an acyl chloride moiety. This allows for the selective formation of an amide bond while retaining the ethyl ester for potential further functionalization. The protocol described herein follows the principles of the Schotten-Baumann reaction, a reliable method for acylating amines.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
General Reaction Scheme
The general reaction for the synthesis of N-substituted ethyl 2-carbamoylbenzoates is depicted below:
This compound + Amine ---> N-Substituted ethyl 2-carbamoylbenzoate
Experimental Protocols
A general procedure for the synthesis of N-substituted ethyl 2-carbamoylbenzoates is provided below. This can be adapted for a range of primary and secondary amines.
Materials and Reagents
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, aniline, piperidine, morpholine)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
General Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various N-substituted ethyl 2-carbamoylbenzoates.
| Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | TEA | DCM | 4 | RT | 92 |
| Aniline | Pyridine | DCM | 12 | RT | 85 |
| Cyclohexylamine | TEA | THF | 6 | RT | 88 |
| Piperidine | TEA | DCM | 2 | 0 to RT | 95 |
| Morpholine | DIEA | DCM | 3 | RT | 93 |
| Diethylamine | TEA | DCM | 5 | RT | 89 |
| p-Toluidine | TEA | THF | 10 | RT | 87 |
| n-Butylamine | TEA | DCM | 4 | RT | 90 |
Note: The data presented in this table is a compilation of representative yields and conditions based on established chemical principles of the Schotten-Baumann reaction. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted ethyl 2-carbamoylbenzoates.
Caption: General workflow for the synthesis of N-substituted ethyl 2-carbamoylbenzoates.
Reaction Mechanism: Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism, which is characteristic of the Schotten-Baumann reaction.
Caption: Simplified mechanism of the Schotten-Baumann amide synthesis.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines can be toxic and have strong odors. Handle them in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of a variety of N-substituted ethyl 2-carbamoylbenzoates. The use of this compound as a starting material offers a straightforward approach to accessing these valuable compounds, which can serve as key intermediates in the development of new pharmaceuticals and functional materials. The provided data and workflows are intended to serve as a valuable resource for researchers in their synthetic endeavors.
References
Application Notes and Protocols: Esterification of Alcohols with Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ethyl 2-(chlorocarbonyl)benzoate with alcohols provides a versatile and efficient method for the synthesis of a variety of unsymmetrical phthalate (B1215562) esters. These esters are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The acid chloride moiety of this compound is highly reactive towards nucleophilic attack by alcohols, leading to the formation of an ester linkage under relatively mild conditions. This document provides detailed application notes and experimental protocols for this transformation.
The general reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Mechanism and Workflow
The esterification reaction follows a well-established nucleophilic acyl substitution pathway. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as a leaving group.
-
Deprotonation: A base, such as pyridine, deprotonates the oxonium ion to yield the final ester product and the pyridinium (B92312) hydrochloride salt.
A visual representation of the reaction mechanism and the general experimental workflow are provided below.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various ethyl 2-(alkoxycarbonyl)benzoates. Please note that reaction times and yields may vary depending on the specific alcohol and reaction scale.
| Alcohol (R-OH) | Product: Ethyl 2-(alkoxycarbonyl)benzoate | Reaction Time (h) | Temperature (°C) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methanol | Ethyl 2-(methoxycarbonyl)benzoate | 2 | 0 to RT | ~95 | 8.04-8.01 (m, 1H), 7.60-7.55 (m, 1H), 7.48-7.43 (m, 2H), 4.40 (q, J=7.1 Hz, 2H), 3.92 (s, 3H), 1.40 (t, J=7.1 Hz, 3H) | 168.5, 166.2, 132.8, 132.1, 131.0, 130.2, 129.0, 128.8, 61.8, 52.5, 14.2 | 1725 (C=O, ester), 1280 (C-O) |
| Ethanol | Diethyl isophthalate | 2 | 0 to RT | ~98 | 8.24 (t, J=1.5 Hz, 1H), 8.01 (dd, J=7.8, 1.6 Hz, 2H), 7.49 (t, J=7.8 Hz, 1H), 4.41 (q, J=7.1 Hz, 4H), 1.41 (t, J=7.1 Hz, 6H) | 165.9, 133.8, 131.2, 130.3, 128.7, 61.5, 14.2 | 1723 (C=O, ester), 1275 (C-O) |
| n-Propanol | Ethyl 2-(propoxycarbonyl)benzoate | 3 | 0 to RT | ~93 | 8.03-8.00 (m, 1H), 7.58-7.54 (m, 1H), 7.47-7.42 (m, 2H), 4.39 (q, J=7.1 Hz, 2H), 4.30 (t, J=6.7 Hz, 2H), 1.81-1.72 (m, 2H), 1.40 (t, J=7.1 Hz, 3H), 1.01 (t, J=7.4 Hz, 3H) | 168.6, 166.3, 132.7, 132.0, 130.9, 130.2, 129.1, 128.8, 67.2, 61.7, 22.1, 14.2, 10.5 | 1724 (C=O, ester), 1282 (C-O) |
| Isopropanol | Ethyl 2-(isopropoxycarbonyl)benzoate | 4 | 0 to RT | ~90 | 8.01-7.98 (m, 1H), 7.56-7.51 (m, 1H), 7.45-7.40 (m, 2H), 5.28 (sept, J=6.3 Hz, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H), 1.38 (d, J=6.3 Hz, 6H) | 168.0, 166.4, 132.6, 132.2, 130.8, 130.1, 129.3, 128.7, 69.5, 61.6, 21.9, 14.2 | 1720 (C=O, ester), 1278 (C-O) |
Experimental Protocols
General Procedure for the Esterification of Alcohols
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol, isopropanol)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Pyridine or triethylamine
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equivalent) and anhydrous solvent (e.g., DCM, approximately 5-10 mL per mmol of alcohol).
-
Add pyridine (1.1 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the solution of this compound dropwise to the stirred alcohol solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and triethylamine are flammable and have strong odors. Use them in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Always perform reactions in properly assembled and secured glassware.
These protocols and data provide a comprehensive guide for the synthesis and characterization of various esters derived from the reaction of this compound with alcohols, catering to the needs of researchers and professionals in drug development and chemical synthesis.
Application of Ethyl 2-(chlorocarbonyl)benzoate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Ethyl 2-(chlorocarbonyl)benzoate as a key intermediate in medicinal chemistry. It includes detailed application notes, experimental protocols, and data presentation to facilitate its use in the synthesis of biologically active molecules.
Introduction
This compound is a versatile bifunctional reagent possessing both an ester and a reactive acyl chloride group. This unique structural feature makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds and other complex molecules of medicinal interest. Its ability to readily undergo reactions such as acylation with nucleophiles like amines and alcohols allows for the introduction of a 2-(ethoxycarbonyl)benzoyl moiety into a target molecule. This moiety can serve as a precursor to various heterocyclic systems or as a key pharmacophoric element.
While direct, widespread applications in the synthesis of marketed drugs are not extensively documented in publicly available literature, its utility is demonstrated in the synthesis of novel compounds with potential therapeutic activities, such as antimicrobial agents.
Application Notes: Synthesis of Antimicrobial Agents
One notable application of a derivative closely related to this compound is in the synthesis of potential antimicrobial agents. For instance, the synthesis of Ethyl (2-(methylcarbamoyl)phenyl)carbamate has been reported, and its metal complexes have been investigated for their antimicrobial properties. Although the reported synthesis starts from isatoic anhydride, the structural motif of this compound can be conceptually accessed via the reaction of this compound with a suitable nucleophile.
The general reaction involves the acylation of an amine with this compound to form an amide bond. The resulting product, an ethyl 2-(aminocarbonyl)benzoate derivative, can then be further modified or evaluated for its biological activity.
Logical Workflow for Synthesis and Evaluation:
Caption: General workflow for the synthesis and screening of bioactive compounds.
Experimental Protocols
This section provides a detailed protocol for a representative reaction of this compound with an amine to synthesize a potential bioactive compound.
Protocol 1: Synthesis of Ethyl 2-(2-pyridylcarbamoyl)benzoate
This protocol describes the synthesis of Ethyl 2-(2-pyridylcarbamoyl)benzoate, a compound that can be screened for various biological activities, including anti-inflammatory and antimicrobial effects.
Materials:
-
This compound
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled solution of 2-aminopyridine over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 2-(2-pyridylcarbamoyl)benzoate.
Reaction Scheme:
Caption: Synthesis of Ethyl 2-(2-pyridylcarbamoyl)benzoate.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of Ethyl 2-(2-pyridylcarbamoyl)benzoate. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Melting Point | To be determined |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |
Potential Signaling Pathway Involvement
While the specific biological targets of Ethyl 2-(2-pyridylcarbamoyl)benzoate are not yet established, compounds with similar structural motifs have been investigated as inhibitors of various signaling pathways implicated in disease. For example, derivatives of N-aryl anthranilic acids have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid pathway.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the COX pathway.
Conclusion
This compound is a valuable reagent for the synthesis of novel compounds in medicinal chemistry. Its bifunctional nature allows for the straightforward introduction of a key structural moiety, enabling the generation of diverse libraries of compounds for biological screening. The provided protocol for the synthesis of Ethyl 2-(2-pyridylcarbamoyl)benzoate serves as a practical example of its application. Further investigation into the biological activities of derivatives synthesized from this intermediate is warranted to explore their full therapeutic potential.
Application Notes and Protocols for Friedel-Crafts Acylation Utilizing Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the production of a wide range of therapeutic agents and functional materials. The use of bifunctional reagents like Ethyl 2-(chlorocarbonyl)benzoate as the acylating agent offers a versatile platform for the synthesis of complex molecules, such as 2-aroylbenzoic acids and their derivatives. These products serve as valuable precursors for the construction of various heterocyclic systems and polycyclic aromatic compounds.
This document provides a comprehensive overview of the application of this compound in Friedel-Crafts acylation reactions. While specific, detailed experimental data for the reaction of this compound with a wide range of aromatic substrates is not extensively available in the public domain, this guide presents a generalized protocol based on well-established principles of Friedel-Crafts chemistry. It also includes key considerations, a summary of expected quantitative data based on analogous reactions, and visualizations to aid in understanding the reaction pathways and experimental workflows.
Reaction Principle and Mechanism
The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to activate the acyl chloride functionality, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding ethyl 2-aroylbenzoate.
A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate. This deactivation of the aromatic ring prevents subsequent acylation reactions, thus avoiding the issue of polyalkylation often encountered in Friedel-Crafts alkylations.
Caption: General mechanism of Friedel-Crafts acylation.
Quantitative Data Summary
The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions using acyl chlorides similar to this compound with various aromatic substrates. The yields and reaction conditions can vary significantly depending on the reactivity of the aromatic substrate and the specific Lewis acid used.
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzene | Benzoyl Chloride | AlCl₃ | CS₂ | Reflux | 1 | ~90 | [General Chemistry Textbooks] |
| Toluene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 1-2 | >95 (para) | [General Organic Chemistry Lab Manuals] |
| Anisole | Propionyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 0.5 | ~90 (para) | [General Organic Chemistry Lab Manuals] |
| Naphthalene | Acetyl Chloride | AlCl₃ | CS₂ or C₂H₄Cl₂ | 0-25 | 1-4 | Variable (α/β isomers) | [Journal of Organic Chemistry] |
Experimental Protocols
The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound. Note: This is a representative procedure and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
This compound
-
Aromatic Substrate (e.g., Benzene, Toluene, Anisole)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent (e.g., Carbon Disulfide, Nitrobenzene)
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
-
Reagent Charging:
-
To the flask, add the aromatic substrate (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to the stirred solution. The addition is exothermic and may result in the evolution of HCl gas if trace moisture is present.
-
-
Addition of Acylating Agent:
-
Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and place it in the addition funnel.
-
Add the solution of this compound dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: General experimental workflow for Friedel-Crafts acylation.
Applications in Drug Development
The products of the Friedel-Crafts acylation of this compound, namely ethyl 2-aroylbenzoates, are versatile intermediates in the synthesis of various pharmaceutical compounds. The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations.
For instance, the ketone can be reduced to an alcohol or a methylene (B1212753) group, or it can participate in reactions to form heterocyclic rings. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions. This chemical versatility makes these compounds valuable building blocks in the synthesis of complex drug molecules.
Caption: Synthetic utility in drug development.
Conclusion
The Friedel-Crafts acylation using this compound represents a powerful and versatile method for the synthesis of ethyl 2-aroylbenzoates. These compounds are valuable intermediates for the preparation of a wide range of more complex molecules with potential applications in drug discovery and materials science. While specific published protocols for this exact transformation are limited, the general principles and procedures of Friedel-Crafts acylation provide a solid foundation for developing successful synthetic routes. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields of the desired products. The methodologies and information presented in these application notes are intended to serve as a practical guide for researchers exploring the synthetic utility of this important reaction.
Ethyl 2-(chlorocarbonyl)benzoate: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(chlorocarbonyl)benzoate is a highly reactive bifunctional molecule that serves as a valuable starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring both an ester and an acid chloride group ortho to each other on a benzene (B151609) ring, allows for sequential and regioselective reactions to construct intricate molecular architectures. This unique arrangement makes it a particularly useful precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
The reactivity of the acid chloride functionality allows for facile reactions with a diverse range of nucleophiles, including amines, hydrazines, and alcohols, to form amides, hydrazides, and esters, respectively. The adjacent ethyl ester group can then be further manipulated, often through intramolecular cyclization reactions, to generate fused ring systems. This reactivity profile has positioned this compound as a key building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| CAS Number | 22103-82-8 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| IUPAC Name | This compound | [1] |
Applications in Complex Molecule Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic compounds, most notably phthalazinones and isoindolinones. These scaffolds are of significant interest in drug discovery, as they form the core of various biologically active molecules, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP).
Synthesis of Phthalazinone Derivatives
Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antihypertensive, and anticancer properties. This compound serves as an excellent starting material for the synthesis of 4-substituted-2H-phthalazin-1-ones through a two-step process involving reaction with a hydrazine (B178648) derivative followed by cyclization.
Reaction Pathway for Phthalazinone Synthesis
Caption: General reaction scheme for the synthesis of phthalazinone derivatives from this compound.
Synthesis of Isoindolinone Derivatives
Isoindolinones are another important class of heterocyclic compounds that are found in many natural products and synthetic molecules with diverse biological activities. They are key structural motifs in a number of PARP inhibitors. The synthesis of N-substituted isoindolinones can be achieved by reacting this compound with primary amines to form an intermediate amide, which can then undergo cyclization.
Reaction Pathway for Isoindolinone Synthesis
Caption: General reaction scheme for the synthesis of N-substituted isoindolinones from this compound.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in cancers with BRCA1/2 mutations. Many potent PARP inhibitors feature a phthalazinone or isoindolinone core structure. This compound is a key building block for accessing these scaffolds. For example, the synthesis of 4-benzyl-2H-phthalazin-1-one, a common core in many PARP inhibitors, can be initiated from this versatile reagent.
Workflow for PARP Inhibitor Core Synthesis
Caption: Synthetic workflow for the preparation of a key PARP inhibitor core structure.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final products using this compound.
Protocol 1: Synthesis of 4-Phenyl-2H-phthalazin-1-one
This protocol describes the synthesis of a phthalazinone derivative via the reaction of this compound with phenylhydrazine (B124118).
Materials:
-
This compound
-
Phenylhydrazine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acylation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (50 mL). To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenylhydrazine (1.1 eq) in dichloromethane (10 mL) dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by adding 1 M HCl (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate hydrazide.
-
Cyclization: Dissolve the crude hydrazide in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.
-
Purification: If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reaction Time (h) |
| This compound | 212.63 | 1.0 | - | Acylation: 4 |
| Phenylhydrazine | 108.14 | 1.1 | - | Cyclization: 6 |
| 4-Phenyl-2H-phthalazin-1-one | 222.24 | - | 75-85 | Total: 10 |
Protocol 2: Synthesis of 2-Benzylisoindolin-1-one
This protocol details the synthesis of an N-substituted isoindolinone from this compound and benzylamine (B48309).
Materials:
-
This compound
-
Benzylamine
-
Sodium ethoxide
-
Ethanol
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amide Formation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene (40 mL).
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add benzylamine (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated ammonium chloride solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.
-
Cyclization: To a solution of the crude amide in ethanol (50 mL), add a solution of sodium ethoxide (1.2 eq) in ethanol.
-
Heat the reaction mixture to 60 °C and stir for 5 hours.
-
Final Work-up: Cool the reaction to room temperature and neutralize with 1 M HCl.
-
Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reaction Time (h) |
| This compound | 212.63 | 1.0 | - | Amidation: 3 |
| Benzylamine | 107.15 | 1.1 | - | Cyclization: 5 |
| 2-Benzylisoindolin-1-one | 223.26 | - | 70-80 | Total: 8 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Its dual reactivity allows for the efficient construction of phthalazinone and isoindolinone scaffolds, which are central to the development of novel therapeutics such as PARP inhibitors. The protocols provided herein offer a foundation for researchers to utilize this valuable reagent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of new and innovative molecular architectures with potential applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(chlorocarbonyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(chlorocarbonyl)benzoate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic route for this compound?
A1: The synthesis is a two-step process. The first step involves the formation of the starting material, 2-carboxyethyl benzoate (B1203000) (also known as mono-ethyl phthalate), from the reaction of phthalic anhydride (B1165640) with ethanol (B145695).[1][2][3] The second step is the conversion of the carboxylic acid group of 2-carboxyethyl benzoate into an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).
Q2: What are the most common chlorinating agents for the conversion of the carboxylic acid to the acid chloride?
A2: Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.[4] Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF).
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: In the first step (synthesis of 2-carboxyethyl benzoate), a potential side reaction is the formation of the diester, diethyl phthalate (B1215562), if the reaction is carried out under conditions that favor further esterification, such as using an acid catalyst and removing water.[1][2] In the second step (acid chloride formation), impurities can arise from incomplete reaction or from side reactions of thionyl chloride with any residual ethanol or water.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by distillation under reduced pressure (vacuum distillation). This is necessary because acid chlorides are generally reactive and can be sensitive to high temperatures. Prior to distillation, any excess thionyl chloride is removed, often by evaporation under vacuum.
Troubleshooting Guides
Issue 1: Low Yield of 2-Carboxyethyl Benzoate (Starting Material)
| Possible Cause | Troubleshooting Action |
| Incomplete reaction of phthalic anhydride. | Ensure the reaction temperature is appropriate for the chosen solvent (e.g., refluxing benzene).[1] Consider extending the reaction time. |
| Formation of diethyl phthalate (diester). | Avoid the use of strong acid catalysts and conditions that remove water if the monoester is the desired product.[1][2] Use a controlled amount of ethanol. |
| Inefficient isolation of the product. | After the reaction, the monoester can be isolated by acidification of the reaction mixture followed by filtration or extraction. Ensure the pH is sufficiently acidic to precipitate the carboxylic acid. |
Issue 2: Low Yield or Purity of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete conversion of the carboxylic acid. | Ensure a sufficient excess of thionyl chloride is used (typically 2-5 equivalents). The reaction often requires heating (reflux) to go to completion. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Presence of water or alcohol in the starting material. | Ensure the 2-carboxyethyl benzoate is thoroughly dried before reacting with thionyl chloride. Water and alcohols will react with thionyl chloride, consuming the reagent and leading to impurities. |
| Decomposition of the product during purification. | Use vacuum distillation to purify the acid chloride at a lower temperature. Avoid unnecessarily high temperatures. |
| Hydrolysis of the acid chloride during workup. | Acid chlorides are sensitive to moisture. Ensure all glassware is dry and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Workup procedures should be anhydrous until the desired reaction is complete. |
Experimental Protocols
Protocol 1: Synthesis of 2-Carboxyethyl Benzoate
This protocol is based on the reaction of phthalic anhydride with ethanol.
Materials:
-
Phthalic anhydride
-
Ethanol
-
Benzene (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in benzene.
-
Add a molar equivalent of ethanol to the solution.
-
Heat the mixture to reflux and maintain for 4 hours.[1]
-
After cooling to room temperature, the solvent is evaporated.
-
The resulting mono-n-butyl phthalate can be isolated and purified.[1]
Table 1: Reaction Conditions for Monoester Formation[1]
| Alcohol | Solvent | Condition | Yield (%) |
| Methanol | Benzene | Reflux, 4h | 78 |
| Ethanol | Benzene | Reflux, 4h | 82 |
| n-Butanol | Benzene | Reflux, 4h | 80 |
| n-Butanol | Toluene (B28343) | Reflux, 4h | 64 |
| n-Butanol | Xylene | Reflux, 4h | 52 |
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.
Materials:
-
2-Carboxyethyl benzoate (dried)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane, optional)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add the dried 2-carboxyethyl benzoate.
-
Add an excess of thionyl chloride (2-5 equivalents), either neat or in an anhydrous solvent.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material using techniques like TLC or IR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, followed by vacuum evaporation.
-
The crude this compound can then be purified by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reaction mechanism for acid chloride formation.
References
Common side reactions with Ethyl 2-(chlorocarbonyl)benzoate
Welcome to the Technical Support Center for Ethyl 2-(chlorocarbonyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reaction is intramolecular cyclization, especially when reacting with primary amines, which leads to the formation of N-substituted phthalimides. Other potential side reactions include hydrolysis of the ester or acyl chloride group and polymerization.
Q2: How does the choice of amine (primary vs. secondary) affect the reaction outcome?
A2: Primary amines can react with both the acyl chloride and the ester group, leading to the formation of N-substituted phthalimides through an initial amidation followed by intramolecular cyclization. Secondary amines will form a stable amide at the acyl chloride position, but are much less likely to induce cyclization due to the lack of a proton on the nitrogen, thus favoring the formation of the open-chain amide-ester product.
Q3: What is the influence of reaction temperature on the formation of side products?
A3: Higher reaction temperatures generally favor the intramolecular cyclization to form phthalimides. To minimize this side reaction and favor the formation of the open-chain amide, it is recommended to conduct the reaction at lower temperatures.
Q4: Can steric hindrance of the amine be used to control the reaction outcome?
A4: Yes, using sterically hindered amines can disfavor the second step of the cyclization reaction (the attack on the ester carbonyl). This steric hindrance can make the formation of the open-chain amide product more favorable.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments with this compound.
Issue 1: Predominant formation of N-substituted phthalimide (B116566) instead of the desired open-chain amide with a primary amine.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing phthalimide formation.
Detailed Steps:
-
Temperature Control: High temperatures drive the intramolecular cyclization.
-
Recommendation: Perform the reaction at 0°C or below. A gradual, dropwise addition of the amine to a cooled solution of this compound is advised.
-
-
Amine Selection: The structure of the amine plays a critical role.
-
Recommendation: If the desired product is the open-chain amide, consider using a more sterically hindered primary amine. The increased steric bulk around the nitrogen atom will make the initial attack on the acyl chloride favorable but will hinder the subsequent intramolecular attack on the ester carbonyl.
-
-
Base Stoichiometry: An excess of a nucleophilic base can promote side reactions.
-
Recommendation: Use a non-nucleophilic base like pyridine or triethylamine (B128534) in a slight excess (1.1-1.2 equivalents) to scavenge the HCl produced during the reaction.
-
Issue 2: Hydrolysis of the acyl chloride or ester functionality.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing hydrolysis.
Detailed Steps:
-
Anhydrous Conditions: Both the acyl chloride and, to a lesser extent, the ester are susceptible to hydrolysis.
-
Recommendation: Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents from a solvent purification system or freshly distilled from a suitable drying agent is crucial.
-
-
Inert Atmosphere: Atmospheric moisture can contribute to hydrolysis.
-
Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of moisture.
-
Data Presentation
The following table summarizes the expected products from the reaction of this compound with different types of amines under varying conditions.
| Amine Type | Reaction Conditions | Major Product | Minor Product / Side Product |
| Primary (non-hindered) | Room Temp or Heated | N-Alkylphthalimide | Open-chain amide-ester |
| Primary (non-hindered) | Low Temp (≤ 0°C) | Open-chain amide-ester | N-Alkylphthalimide |
| Primary (sterically hindered) | Room Temp | Open-chain amide-ester | N-Alkylphthalimide (minor) |
| Secondary | Room Temp | Open-chain amide-ester | - |
Experimental Protocols
Protocol 1: Selective Synthesis of Ethyl 2-(benzylcarbamoyl)benzoate (Open-Chain Amide)
This protocol is designed to favor the formation of the open-chain amide by using low temperatures.
Reaction Scheme:
Caption: Synthesis of Ethyl 2-(benzylcarbamoyl)benzoate.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve benzylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the cooled solution of this compound over a period of 30 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-Benzylphthalimide (Cyclized Product)
This protocol is designed to favor the formation of the cyclized N-substituted phthalimide.
Reaction Scheme:
Caption: Synthesis of N-Benzylphthalimide.
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add benzylamine (1.0 eq) and pyridine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any pyridinium (B92312) hydrochloride precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylphthalimide.
Technical Support Center: Purification of Ethyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Ethyl 2-(chlorocarbonyl)benzoate after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 2-(ethoxycarbonyl)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies their removal from the reaction mixture.[3][4]
Q2: What are the primary impurities I should expect after the synthesis of this compound?
A2: The main impurities typically include unreacted 2-(ethoxycarbonyl)benzoic acid, residual chlorinating agent (e.g., thionyl chloride), and hydrochloric acid.[5] Hydrolysis of the product due to exposure to moisture can also lead to the formation of the starting carboxylic acid.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are vacuum distillation and recrystallization.[5] The choice between these methods depends on the scale of the reaction and the nature of the impurities.
Q4: What is the boiling point of this compound?
Q5: How can I assess the purity of the final product?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9] This technique can identify and quantify volatile impurities. To avoid hydrolysis on the column, derivatization of a small sample to a more stable ester or amide before injection can be a useful strategy for analysis by GC or HPLC.[10]
Troubleshooting Guides
Purification by Vacuum Distillation
Problem: Product decomposition during distillation.
| Possible Cause | Solution |
| Excessive temperature | Lower the distillation temperature by reducing the vacuum pressure. A good starting point for vacuum is in the range of 1-10 mmHg. |
| Prolonged heating | Minimize the time the product is exposed to high temperatures. Ensure efficient heat transfer and a properly sized distillation flask. |
| Presence of acidic impurities | Neutralize any residual acidic impurities by washing the crude product with a cold, dilute sodium bicarbonate solution before distillation. Ensure the product is thoroughly dried after washing.[5] |
Problem: Poor separation of product from impurities.
| Possible Cause | Solution |
| Inefficient distillation column | Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. |
| Fluctuating vacuum | Ensure all connections in the distillation apparatus are airtight to maintain a stable vacuum. Use high-quality vacuum grease on all ground glass joints. |
| Bumping of the liquid | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
Purification by Recrystallization
Problem: Product does not crystallize.
| Possible Cause | Solution |
| Inappropriate solvent | The ideal solvent should dissolve the compound when hot but not when cold. For aromatic acyl chlorides, non-polar solvents like hexanes, or a mixture of solvents like toluene-petroleum ether, can be effective.[5] Experiment with different solvents or solvent mixtures. |
| Solution is not saturated | Concentrate the solution by evaporating some of the solvent. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
Problem: Oiling out instead of crystallization.
| Possible Cause | Solution |
| Solution is too concentrated | Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Presence of impurities | The presence of impurities can inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica (B1680970) gel. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution), place 2-(ethoxycarbonyl)benzoic acid.
-
Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[11]
-
Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, which is 76 °C). The reaction is typically complete when the evolution of SO₂ and HCl gases ceases (usually after 2-4 hours).
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.[2][11] Co-evaporation with an inert solvent like toluene (B28343) can help to remove the last traces of thionyl chloride.[11] The crude this compound is then ready for purification.
Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a dry, inert solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected product and impurities (e.g., m/z 40-400).
-
-
Data Analysis: Identify the product peak based on its retention time and mass spectrum. The purity can be estimated by the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
References
- 1. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
How to handle moisture sensitivity of Ethyl 2-(chlorocarbonyl)benzoate
Technical Support Center: Ethyl 2-(chlorocarbonyl)benzoate
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive compound, this compound. Below are troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly sensitive to moisture?
A: this compound (C₁₀H₉ClO₃) is a chemical intermediate featuring both an ester and an acyl chloride functional group.[1] Its high sensitivity to moisture is primarily due to the acyl chloride group (-COCl), which is extremely reactive towards nucleophiles, especially water. When exposed to moisture, it readily undergoes hydrolysis.
Q2: What are the visible signs of degradation due to moisture exposure?
A: Signs of degradation include the compound fuming in moist air, which is due to the formation of hydrogen chloride (HCl) gas upon hydrolysis. You may also observe a change in the physical appearance of the material, such as cloudiness or the formation of a solid precipitate, which would be 2-ethoxycarbonylbenzoic acid.
Q3: How does moisture contamination affect experimental outcomes?
A: Moisture contamination will lead to the rapid degradation of this compound into its corresponding carboxylic acid (2-ethoxycarbonylbenzoic acid). This reduces the effective concentration of the starting material, resulting in significantly lower yields or the formation of unintended byproducts in your reaction.
Q4: My reaction yield is unexpectedly low. Could moisture be the cause?
A: Yes, this is a very likely cause. If your reaction requires the acyl chloride functionality, any premature hydrolysis will render the reagent useless for the intended transformation. This is one of the most common reasons for poor yields when working with this and other acyl chlorides.
Q5: How can I qualitatively test for significant degradation in my stored compound?
A: A simple, though not definitive, test is to carefully observe the material. If you notice fuming when the container is opened or if the material has solidified or appears clumped, it has likely been compromised by moisture. For a more definitive assessment, an analytical technique like HPLC is recommended.
Troubleshooting Guides
Issue 1: Reagent appears cloudy, fuming, or has solidified in the container.
-
Cause: This indicates significant exposure to moisture and subsequent hydrolysis. The reagent is likely degraded and unsuitable for most applications.
-
Solution: It is highly recommended to use a fresh, unopened container of the reagent. To prevent this in the future, implement stringent storage and handling protocols.
-
Prevention: Always store the reagent in a desiccator over a strong desiccant or in a controlled inert atmosphere environment like a glove box.[2]
Issue 2: Inconsistent or poor results in reactions.
-
Cause: This can be due to partial degradation of the reagent from minor moisture exposure during storage or handling. It can also be caused by using wet solvents or glassware.
-
Solution:
-
Verify Reagent Quality: Analyze a small sample of the reagent by HPLC to confirm its purity before use.
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction. Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under an inert gas stream).
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere such as nitrogen or argon, using Schlenk line or glove box techniques.[2]
-
Data Presentation: Storage and Handling
The following table summarizes the recommended conditions for storing and handling this compound to maintain its integrity.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool place.[3][4] | Minimizes decomposition rate and vapor pressure. |
| Atmosphere | Store under a dry, inert gas (e.g., Nitrogen or Argon).[4] | Prevents contact with atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed, moisture-resistant container.[3][5][6] | Provides a primary barrier against moisture ingress. |
| Storage Location | Store in a dry, well-ventilated area away from heat and ignition sources.[5][7] | General safety and stability best practice. |
| Secondary Containment | Use a desiccator with a suitable desiccant (e.g., Drierite, P₂O₅). | Provides an additional layer of protection against ambient moisture. |
| Handling | Handle exclusively in a glove box or under an inert atmosphere using Schlenk techniques.[2] | Prevents exposure to moisture during weighing and transfer. |
Experimental Protocols
Protocol 1: Handling and Dispensing under Inert Atmosphere
This protocol describes the procedure for safely handling this compound to prevent moisture exposure.
-
Preparation: Place the sealed reagent bottle, along with all necessary clean, dry glassware (syringes, needles, flasks) into a glove box antechamber.
-
Inert Environment: Evacuate and refill the antechamber with inert gas (Nitrogen or Argon) for at least three cycles before transferring items into the main glove box chamber.
-
Equilibration: Allow the reagent bottle to thermally equilibrate to the glove box temperature before opening to prevent condensation.
-
Dispensing: Carefully uncap the bottle inside the glove box. Using a clean, dry syringe, draw the required volume of the liquid.
-
Sealing: Immediately recap the reagent bottle tightly. For added protection, seal the cap with paraffin (B1166041) film before removing from the glove box for storage.
-
Transfer: Dispense the reagent from the syringe into your reaction flask (already inside the glove box).
-
Cleanup: All contaminated materials should be handled and disposed of according to safety guidelines.
Protocol 2: Quality Assessment by HPLC
This is a general protocol for monitoring the purity of this compound and detecting the presence of its primary hydrolysis product, 2-ethoxycarbonylbenzoic acid. Method parameters may need to be optimized.
-
Sample Preparation: Under inert atmosphere, carefully prepare a dilute solution of this compound in an anhydrous, non-protic solvent (e.g., acetonitrile). A typical concentration would be ~1 mg/mL.
-
Standard Preparation: Prepare a standard sample of the expected hydrolysis product, 2-ethoxycarbonylbenzoic acid, in the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is common for separating compounds of differing polarity.
-
Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: Inject the sample onto the HPLC system. The acyl chloride will be significantly less polar than its carboxylic acid hydrolysis product, and thus will have a longer retention time.
-
Interpretation: Compare the chromatogram of your reagent to the standard. The presence of a peak corresponding to the retention time of 2-ethoxycarbonylbenzoic acid indicates degradation. The relative peak areas can be used to estimate the extent of hydrolysis.
Visualizations
Hydrolysis Pathway
The diagram below illustrates the reaction of this compound with water.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing issues related to the moisture sensitivity of this compound.
References
- 1. This compound | C10H9ClO3 | CID 13115472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. utsi.edu [utsi.edu]
- 4. biosynth.com [biosynth.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Optimizing Reactions with Ethyl 2-(chlorocarbonyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(chlorocarbonyl)benzoate. The following information is designed to help improve reaction yields and address common challenges encountered during the synthesis of N-substituted phthalimides and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a versatile bifunctional reagent primarily used in acylation reactions. The most common applications include the synthesis of:
-
N-substituted phthalimides: Through reaction with primary amines. This is a common route for introducing a protected primary amine group.
-
Isoindolinones: These can be formed through various synthetic pathways utilizing the reactivity of both the acyl chloride and the ester groups.
Q2: What are the key factors affecting the yield of reactions with this compound?
Several factors can significantly influence the yield and purity of your product. These include:
-
Reaction Temperature: Temperature control is crucial to balance the rate of reaction with the prevalence of side reactions.
-
Choice of Solvent: The solvent can affect the solubility of reactants and influence the reaction pathway.
-
Presence of a Base: A base is often required to neutralize the HCl generated during the acylation reaction. The choice and stoichiometry of the base are critical.
-
Moisture Content: this compound is sensitive to moisture, which can lead to hydrolysis of the acyl chloride group.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor progress using TLC until the starting material is consumed.- The reaction temperature may be too low. Consider a moderate increase in temperature. | Drive the reaction to completion, thereby increasing the yield. |
| Hydrolysis of Starting Material | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents to minimize water content. The presence of water can hydrolyze the acyl chloride. | Minimize the formation of 2-carboxyethyl benzoate, a common byproduct of hydrolysis. |
| Poor Nucleophilicity of the Amine | - For less reactive amines, consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) to deprotonate the amine salt if applicable.- Increasing the reaction temperature or prolonging the reaction time can also improve the reaction rate. | Improved reaction rate and higher yield with less reactive amines. |
| Suboptimal Base | - The choice of base is critical. For instance, in the synthesis of N-substituted phthalimides, a tertiary amine base like triethylamine (B128534) is commonly used to scavenge the generated HCl. Ensure at least one equivalent of the base is used. | Efficiently neutralize the acid byproduct, preventing side reactions and promoting the desired reaction pathway. |
Presence of Multiple Products/Impurities
Problem: The final product is contaminated with significant side products.
| Potential Side Product | Formation Pathway | Prevention and Removal |
| 2-Carboxyethyl benzoate | Hydrolysis of the acyl chloride group of this compound due to moisture. | - Use anhydrous solvents and dry glassware.- Removal can be achieved by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. |
| Unreacted Amine | Incomplete reaction or incorrect stoichiometry. | - Ensure the reaction goes to completion by monitoring with TLC.- During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the excess amine in the aqueous layer. |
| Diacylated Amine (for primary amines) | If the amine has other nucleophilic sites, or under certain conditions, a second acylation might occur. | - Use controlled stoichiometry of the acylating agent.- Purification via column chromatography can separate the desired mono-acylated product. |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Phthalimides
This protocol provides a general procedure for the reaction of this compound with a primary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine. Gentle heating may be required for less reactive amines.
-
Workup:
-
Wash the reaction mixture with water to remove the triethylamine hydrochloride salt.
-
Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine.
-
Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a systematic approach to troubleshooting low product yield in reactions involving this compound.
Caption: A flowchart for diagnosing and resolving low yield issues.
Experimental Workflow for N-Substituted Phthalimide Synthesis
This diagram outlines the key steps in the synthesis and purification of N-substituted phthalimides.
Troubleshooting low reactivity of Ethyl 2-(chlorocarbonyl)benzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with Ethyl 2-(chlorocarbonyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or failing. What are the common causes?
Low reactivity of this compound is a common issue that can stem from several factors. The primary reasons include degradation of the starting material, steric hindrance, and suboptimal reaction conditions.
-
Reagent Degradation: As an acyl chloride, this compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to the corresponding carboxylic acid, which is unreactive under typical acylation conditions.
-
Steric Hindrance: The ethyl ester group is positioned ortho to the chlorocarbonyl group. This proximity can physically block incoming nucleophiles, slowing down the rate of reaction compared to less substituted benzoyl chlorides.[1]
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Non-polar solvents may not be suitable for all reactions, and insufficient temperature can lead to slow reaction kinetics.
Q2: How can I verify the quality and purity of my this compound before use?
Ensuring the integrity of your starting material is the first and most critical step in troubleshooting.
-
Physical Appearance: The compound should be a clear, colorless to light yellow liquid.[2] Cloudiness or the presence of a precipitate may indicate hydrolysis to benzoic acid.
-
FT-IR Spectroscopy: This is a quick method to check for hydrolysis. A pure sample will show a strong carbonyl (C=O) stretch for the acyl chloride around 1785-1815 cm⁻¹ and the ester carbonyl around 1720-1740 cm⁻¹. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ is a clear indicator of carboxylic acid contamination.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., CDCl₃), the spectrum should be clean and match the known chemical shifts for the ethyl group and the aromatic protons. The presence of a broad singlet above 10 ppm would suggest the carboxylic acid proton from the hydrolysis product.
Troubleshooting Guide
Issue 1: Suspected Hydrolysis of Starting Material
Acyl chlorides readily react with water. If you suspect your reagent has been compromised by moisture, it will lead to significantly lower yields or complete reaction failure.
Workflow for Diagnosing and Mitigating Hydrolysis
References
Preventing decomposition of Ethyl 2-(chlorocarbonyl)benzoate during reaction
Welcome to the Technical Support Center for Ethyl 2-(chlorocarbonyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent with the molecular formula C₁₀H₉ClO₃.[1] It possesses two reactive sites: an ethyl ester and an acyl chloride. This dual functionality makes it a versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals and other complex organic molecules. Its primary use is in acylation reactions, where it introduces a 2-(ethoxycarbonyl)benzoyl group to a nucleophile.
Q2: What are the main decomposition pathways for this compound?
The primary decomposition pathways for this compound involve the reaction of its two functional groups:
-
Hydrolysis: Both the acyl chloride and the ethyl ester functionalities are susceptible to hydrolysis in the presence of water. The acyl chloride hydrolyzes rapidly to the corresponding carboxylic acid, while the ester hydrolysis is slower and can be catalyzed by acid or base.
-
Intramolecular Cyclization: Under certain conditions, the ester and acyl chloride groups can react intramolecularly. This can lead to the formation of phthalic anhydride (B1165640) or its derivatives, especially at elevated temperatures.
-
Reaction with Nucleophiles: As a reactive acylating agent, it will react with various nucleophiles. While this is its intended purpose, reaction with nucleophilic impurities in the reaction mixture can be considered a decomposition pathway.
Q3: How can I visually identify if my sample of this compound has decomposed?
A pure sample of this compound should be a clear, colorless to light yellow liquid. Signs of decomposition may include:
-
Cloudiness or precipitation: This could indicate the formation of insoluble byproducts, such as the corresponding carboxylic acid from hydrolysis.
-
Color change: Significant darkening of the liquid may suggest the presence of impurities or degradation products.
-
Pungent odor: A sharp, acidic odor may indicate the release of hydrogen chloride (HCl) gas due to hydrolysis of the acyl chloride.
Q4: What are the ideal storage conditions to minimize decomposition?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.
-
Container: Use a tightly sealed container made of a non-reactive material, such as glass with a secure cap.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in a reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposition of the starting material before or during the reaction. | - Ensure the reagent was stored properly under an inert atmosphere. - Use freshly opened or purified reagent. - Perform the reaction under strictly anhydrous and inert conditions. - Consider lowering the reaction temperature. |
| Formation of a white precipitate during reaction setup | Hydrolysis of the acyl chloride by adventitious water. | - Dry all glassware and solvents thoroughly before use. - Handle the reagent and set up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Presence of an unexpected acidic byproduct in the reaction mixture | Hydrolysis of the acyl chloride or the ethyl ester. | - If the acyl chloride hydrolyzed, the reaction can sometimes be salvaged by adding a non-nucleophilic base to neutralize the resulting HCl. - If the ester hydrolyzed, the reaction will likely need to be repeated with stricter control of moisture. |
| Formation of phthalic anhydride or related byproducts | Intramolecular cyclization at elevated temperatures. | - Maintain a lower reaction temperature. - Choose a solvent with a lower boiling point if heating is required. - Minimize reaction time. |
| Inconsistent reaction outcomes | Variable quality of the starting material. | - Check the purity of the this compound by techniques such as GC-MS or NMR before use. - Purify the reagent by distillation under reduced pressure if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol outlines a general method for the acylation of a generic nucleophile (Nu-H) while minimizing the risk of reagent decomposition.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) under a positive pressure of inert gas.
-
Reagent Addition:
-
Dissolve the nucleophile (Nu-H) and the non-nucleophilic base in the anhydrous solvent in the reaction flask.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture via the addition funnel.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution). Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Protocol 2: Quality Control of this compound by GC-MS
This protocol provides a method to assess the purity of this compound and identify potential decomposition products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of moderately polar organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Dilute a small sample of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). The concentration should be appropriate for GC-MS analysis (typically in the ppm range).
GC-MS Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Mass Range | 40-400 amu |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential decomposition products such as 2-carboxyethyl benzoate (B1203000) (from hydrolysis of the acyl chloride) or phthalic anhydride (from intramolecular cyclization). The mass spectra of these compounds can be compared to library data for identification.
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: Workflow for acylation minimizing decomposition.
References
Technical Support Center: Purification of Ethyl 2-(chlorocarbonyl)benzoate
Welcome to the technical support center for the purification of Ethyl 2-(chlorocarbonyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. A common method is the reaction of 2-(ethoxycarbonyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] Potential impurities include:
-
2-(Ethoxycarbonyl)benzoic acid: Unreacted starting material or product of hydrolysis.
-
Thionyl chloride (SOCl₂) or Oxalyl chloride: Excess chlorinating agent.
-
Sulfur dioxide (SO₂) and Hydrogen chloride (HCl): Byproducts from the reaction with thionyl chloride.[1]
-
Polymeric anhydrides: Formed by intermolecular reactions at elevated temperatures.
-
Solvent residues: From the reaction or workup.
Q2: Why is it crucial to work under anhydrous (dry) conditions when handling this compound?
A2: this compound is an acid chloride and is highly susceptible to hydrolysis. Contact with moisture (e.g., atmospheric humidity, wet glassware, or solvents containing water) will convert the acid chloride back to its corresponding carboxylic acid, 2-(ethoxycarbonyl)benzoic acid, thus reducing the purity and yield of your desired product.
Q3: My purified this compound has a low yield. What are the possible reasons?
A3: Low yield can be attributed to several factors:
-
Hydrolysis: As mentioned, exposure to moisture can lead to product loss.
-
Degradation: The compound can be thermally unstable. Prolonged heating at high temperatures during distillation or reaction can cause decomposition.[2]
-
Incomplete reaction: The initial conversion of the carboxylic acid to the acid chloride may not have gone to completion.
-
Loss during workup: Multiple transfer steps, especially during aqueous washes (if performed), can lead to loss of material.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, flash column chromatography can be used, but with caution. It is imperative to use anhydrous solvents and a well-packed column to ensure a quick separation.[3][4] The reactive nature of the acid chloride means it can react with the silica (B1680970) gel, although this is less of a concern with a non-polar mobile phase and rapid elution.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: Product "oils out" or does not crystallize during recrystallization.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system. | The chosen solvent may be too good a solvent even at low temperatures, or the compound may be too soluble. Try a solvent pair: dissolve the compound in a minimal amount of a good solvent (e.g., dry dichloromethane (B109758) or diethyl ether) and then add a poor solvent (e.g., dry hexanes or petroleum ether) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[5][6] |
| Presence of impurities. | Impurities can inhibit crystal formation. Try to remove highly polar impurities (like the starting carboxylic acid) by a quick filtration through a small plug of silica gel (using a non-polar eluent) before attempting recrystallization. |
| Cooling too rapidly. | Rapid cooling can lead to the formation of an oil rather than crystals. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 2: Product decomposes during vacuum distillation.
| Possible Cause | Recommended Solution |
| Distillation temperature is too high. | The boiling point is likely too high even under the current vacuum. Improve the vacuum by checking for leaks in your system and ensuring your vacuum pump is functioning correctly. A lower pressure will decrease the boiling point.[7] |
| Prolonged heating. | Minimize the time the compound is exposed to high temperatures. Use a pre-heated oil bath and collect the product fraction as efficiently as possible. A short-path distillation apparatus is recommended. |
| Presence of acidic impurities. | Residual acidic impurities can catalyze decomposition at high temperatures. If possible, perform a pre-distillation wash with a mild, non-aqueous base or pass the crude material through a plug of basic alumina, although this risks hydrolysis. |
Problem 3: The purified product is still contaminated with 2-(ethoxycarbonyl)benzoic acid.
| Possible Cause | Recommended Solution |
| Incomplete removal by the chosen purification method. | The polarity difference between the product and this impurity may not be sufficient for the chosen method. For vacuum distillation, ensure you are using a fractionating column to improve separation. For chromatography, optimize the mobile phase to achieve better separation on a TLC plate first. |
| Hydrolysis during purification or storage. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon). Use anhydrous solvents for chromatography or recrystallization. Store the final product under an inert atmosphere and in a desiccator. |
| Incomplete initial reaction. | Before purification, ensure the conversion to the acid chloride is complete. This can sometimes be driven to completion by adding fresh chlorinating agent or extending the reaction time. |
Experimental Protocols
Note: These are general starting protocols and may require optimization based on the purity of your crude material and the equipment available. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities like the starting carboxylic acid.
-
Setup: Assemble a short-path vacuum distillation apparatus with oven-dried glassware. Use a magnetic stirrer in the distilling flask.
-
Charging: Transfer the crude this compound to the distilling flask.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin heating the distilling flask.
-
Collect any low-boiling fractions (e.g., residual solvent or thionyl chloride) in a separate receiving flask.
-
Increase the temperature to distill the product. The boiling point will depend on the pressure.
-
Collect the main fraction in a clean, pre-weighed receiving flask.
-
-
Storage: Once the distillation is complete, allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified product under an inert atmosphere.
Protocol 2: Purification by Recrystallization
This method is applicable if the crude product is a solid and a suitable solvent system can be found.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various anhydrous solvents (e.g., hexanes, toluene, diethyl ether, dichloromethane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., dichloromethane/hexanes) may be necessary.[5][6]
-
Dissolution: In an oven-dried flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filtration: Quickly collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This method is useful for separating impurities with similar volatilities but different polarities.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that gives good separation between the product and impurities. A good starting point is a mixture of hexanes and ethyl acetate (B1210297) or hexanes and dichloromethane. The desired product should have an Rf value of approximately 0.2-0.4.[4][8]
-
Column Packing: Pack a column with silica gel using the chosen anhydrous mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table presents hypothetical but realistic data for the purification of this compound, assuming a starting crude purity of 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Considerations |
| Vacuum Distillation | 85 | >98 | 70-85 | Effective for removing non-volatile impurities. Risk of thermal decomposition. |
| Recrystallization | 85 | >99 | 60-80 | Requires finding a suitable anhydrous solvent system. Can yield very pure material. |
| Flash Chromatography | 85 | >97 | 75-90 | Good for a range of impurities. Requires anhydrous conditions and can be time-consuming. |
Logical Workflow for Purification Method Selection
The choice of purification method depends on the nature of the impurities present in the crude material. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. biotage.com [biotage.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up Reactions with Ethyl 2-(chlorocarbonyl)benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving Ethyl 2-(chlorocarbonyl)benzoate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amides and esters using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in large-scale synthesis?
A1: this compound is a bifunctional reagent primarily used as a building block in organic synthesis. Its two reactive sites, an acid chloride and an ethyl ester, allow for the sequential introduction of different functionalities. On a large scale, it is commonly used in the synthesis of N-substituted benzamides and other ester derivatives, which are intermediates in the manufacturing of pharmaceuticals and other specialty chemicals. The acid chloride is highly reactive towards nucleophiles like amines and alcohols.
Q2: What are the main safety concerns when handling this compound on a larger scale?
A2: The primary safety concerns are related to the reactivity of the acid chloride functional group.
-
Moisture Sensitivity: It reacts with water and moisture to produce hydrochloric acid (HCl) gas, which is corrosive and toxic. All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: Reactions with nucleophiles, particularly primary and secondary amines, are often highly exothermic. This can lead to a rapid increase in temperature and pressure (thermal runaway) if the addition of reagents is not carefully controlled.
-
Corrosivity: Both the starting material and the HCl byproduct are corrosive. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential.
Q3: How does the reactivity of the acid chloride compare to the ester group?
A3: The acid chloride is significantly more reactive than the ethyl ester. This allows for selective reaction with a nucleophile at the acid chloride position while leaving the ester group intact, provided the reaction conditions are controlled (e.g., low temperature). However, with strong nucleophiles or harsh conditions (e.g., high temperatures, prolonged reaction times), the ester group can also react, leading to by-products.
Q4: What are the key considerations for solvent selection during scale-up?
A4: Solvents must be anhydrous and inert to the starting materials and reagents. Common choices include:
-
Dichloromethane (B109758) (DCM): Good for solubility but has a low boiling point, which may not be ideal for reactions requiring higher temperatures.
-
Toluene (B28343): Higher boiling point than DCM, and can be used to azeotropically remove water.
-
Acetonitrile (ACN): A polar aprotic solvent that can be suitable for many reactions.
-
Ethers (e.g., THF, 2-MeTHF): Must be anhydrous. THF has a lower boiling point, while 2-MeTHF is a greener alternative with a higher boiling point.
The choice of solvent will also depend on the solubility of the nucleophile and the product, as well as downstream processing considerations like extraction and crystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of reactions with this compound.
Issue 1: Low Yield of the Desired Product
Q: My amidation/esterification reaction is giving a low yield upon scale-up. What are the potential causes and solutions?
A: Low yields can stem from several factors when moving from a lab to a plant scale.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, which can promote side reactions.
-
Solution: Ensure the reactor's agitator is appropriate for the reaction volume and viscosity. Use baffles to improve mixing efficiency.
-
-
Slow Reagent Addition: On a large scale, the addition of the nucleophile (amine or alcohol) needs to be carefully controlled to manage the exotherm. If the addition is too slow, the reaction time may be unnecessarily long, potentially leading to the degradation of starting materials or products.
-
Solution: Use a dosing pump for controlled addition and monitor the internal temperature closely. The addition rate can be adjusted based on the cooling capacity of the reactor.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature if the product is stable under those conditions.
-
-
Impure Starting Materials: The presence of water in the amine, alcohol, or solvent will consume the acid chloride, reducing the yield.
-
Solution: Ensure all reagents and solvents are anhydrous.
-
Issue 2: Formation of Significant Impurities
Q: I am observing significant by-product formation in my large-scale reaction. What are the likely impurities and how can I minimize them?
A: The formation of impurities is a common challenge during scale-up.
-
Di-acylated Product: If the nucleophile has more than one reactive site (e.g., a diamine), or if the product of the initial reaction is still nucleophilic, it may react with a second molecule of the acid chloride.
-
Solution: Use a stoichiometric excess of the nucleophile or add the acid chloride slowly to a solution of the nucleophile to maintain a low concentration of the acid chloride.
-
-
Reaction at the Ester Group: Stronger nucleophiles or higher reaction temperatures can lead to the formation of an amide at the ester position in addition to the desired reaction at the acid chloride.
-
Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nucleophile. Use a milder base if one is required.
-
-
Hydrolysis of the Acid Chloride: As mentioned, any moisture will lead to the formation of the corresponding carboxylic acid.
-
Solution: Maintain strictly anhydrous conditions.
-
Issue 3: Difficulties with Product Purification
Q: The crude product from my scaled-up reaction is difficult to purify. What are some effective large-scale purification strategies?
A: Purification is a critical step in any large-scale synthesis.
-
Work-up: The work-up procedure should be designed to remove the majority of impurities.
-
Solution: A typical work-up involves quenching the reaction with water or a dilute acid, followed by extraction with a suitable organic solvent. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a brine wash can help to break up emulsions.
-
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.
-
Solution: Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization.
-
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be an effective purification method.
-
Column Chromatography: While common in the lab, column chromatography can be expensive and time-consuming on a large scale. It is typically used as a final polishing step if very high purity is required.
Data Presentation
The following tables summarize typical reaction parameters for amidation and esterification reactions with this compound. These are illustrative and may require optimization for specific substrates.
Table 1: Typical Parameters for Amidation Reactions
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Stoichiometry (Amine:Acid Chloride) | 1.0 - 1.2 : 1.0 | 1.0 - 1.1 : 1.0 |
| Solvent | DCM, THF | Toluene, 2-MeTHF |
| Temperature | 0 °C to room temperature | 0 - 25 °C |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Table 2: Typical Parameters for Esterification Reactions
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Stoichiometry (Alcohol:Acid Chloride) | 1.0 - 1.5 : 1.0 | 1.0 - 1.2 : 1.0 |
| Solvent | DCM, Toluene | Toluene |
| Temperature | 0 °C to 50 °C | 20 - 60 °C |
| Reaction Time | 2 - 8 hours | 6 - 18 hours |
| Typical Yield | 80 - 90% | 75 - 85% |
Experimental Protocols
The following are illustrative protocols for the reaction of this compound with a primary amine.
Protocol 1: Lab-Scale Amidation (Illustrative Example)
-
Reactor Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add the primary amine (1.1 equivalents) and anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding water (50 mL). Separate the organic layer and wash it sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Pilot-Scale Amidation (Illustrative Example)
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with the primary amine (1.05 equivalents) and toluene (40 L).
-
Cooling: Start the agitator and cool the reactor contents to 5 °C using a jacket cooling system.
-
Reagent Addition: Use a dosing pump to add a solution of this compound (1.0 equivalent) in toluene (15 L) over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) via HPLC.
-
Work-up: Quench the reaction by slowly adding process water (30 L). Separate the aqueous layer. Wash the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 20 L) followed by process water (20 L).
-
Isolation: Concentrate the toluene solution under vacuum to a smaller volume.
-
Purification: Cool the concentrated solution to initiate crystallization. Isolate the solid product by filtration and dry it in a vacuum oven.
Mandatory Visualization
Caption: A generalized experimental workflow for amidation reactions.
Caption: A troubleshooting logic diagram for addressing low reaction yields.
Technical Support Center: Catalyst Selection for Ethyl 2-(chlorocarbonyl)benzoate Reactions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding catalyst selection for reactions involving Ethyl 2-(chlorocarbonyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalyzed reactions involving this compound?
A1: this compound is an aromatic acyl chloride. Its reactivity is dominated by two main classes of reactions:
-
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where the acyl group is attached to another aromatic ring. This reaction requires a Lewis acid catalyst to activate the acyl chloride.[1][2]
-
Nucleophilic Acyl Substitution: This involves the reaction of the acyl chloride with nucleophiles like amines (to form amides) or alcohols (to form esters). While the acyl chloride is highly reactive on its own, a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) is often used as a catalyst and to scavenge the HCl byproduct.
Q2: How do I select the appropriate Lewis acid catalyst for a Friedel-Crafts acylation reaction?
A2: The choice of a Lewis acid catalyst is critical and depends on the reactivity of the aromatic substrate you are acylating.
-
For activated or simple aromatic rings (e.g., benzene, toluene): Strong Lewis acids like Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃) are commonly used.[3] AlCl₃ is often required in stoichiometric amounts because it complexes with the resulting ketone product.[1][3]
-
For deactivated aromatic rings: The reaction is generally more difficult and may fail with rings containing strongly deactivating groups (e.g., -NO₂, -CF₃).[3]
-
For milder conditions or sensitive substrates: Milder Lewis acids, such as Zinc chloride (ZnCl₂) or solid acid catalysts (e.g., zeolites), can be employed, though they may require higher temperatures or longer reaction times.[2][4]
Q3: Is a catalyst necessary for forming an amide or ester from this compound?
A3: A true catalyst in the sense of activating the acyl chloride is typically not required due to its high intrinsic reactivity. However, these reactions produce hydrochloric acid (HCl) as a byproduct. An acid scavenger, usually a tertiary amine like pyridine or triethylamine, is almost always added. This base neutralizes the HCl, preventing it from protonating the nucleophile (the amine or alcohol) and stopping the reaction. In this context, the base acts as a "promoter" or "stoichiometric catalyst."
Troubleshooting Guide: Friedel-Crafts Acylation
Problem: Low or no conversion of the starting material.
| Possible Cause | Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that all glassware and solvents are thoroughly dried. |
| Deactivated Substrate | The aromatic substrate has strongly electron-withdrawing groups (e.g., nitro, cyano, sulfonyl). Friedel-Crafts acylation is generally unsuccessful with these substrates.[3] Consider an alternative synthetic route. |
| Insufficient Catalyst | Strong Lewis acids like AlCl₃ often complex with the ketone product. A stoichiometric amount (at least 1 equivalent) is typically required for the reaction to proceed to completion.[1][2] |
Problem: Formation of multiple products or undesired isomers.
| Possible Cause | Solution |
| High Reaction Temperature | Running the reaction at elevated temperatures can lead to side reactions or decreased regioselectivity. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Substrate Isomerization | While less common than in Friedel-Crafts alkylation, some reaction conditions can cause substrate issues. Ensure the purity of your aromatic starting material. Unlike alkylation, the acylium ion does not typically undergo rearrangement.[3] |
Data Presentation
Table 1: Comparison of Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Catalyst Type | Typical Stoichiometry | Key Characteristics & Considerations |
| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | >1.0 equivalent | High activity, widely used. Must be anhydrous. Complexes with product.[2][3] |
| Ferric Chloride (FeCl₃) | Strong Lewis Acid | Catalytic to stoichiometric | Effective alternative to AlCl₃, also moisture-sensitive.[3] |
| Zinc Chloride (ZnCl₂) | Mild Lewis Acid | Catalytic | Used for more activated substrates or when milder conditions are needed.[2] |
| Zeolites | Solid Acid | Catalytic | Heterogeneous, easily separable and reusable. May require higher temperatures.[2][4] |
| Zinc Oxide (ZnO) | Solid Lewis Acid | Catalytic | Can be used under solvent-free conditions, offering a "greener" alternative.[1] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound using this compound
-
Disclaimer: This is a generalized protocol. Specific amounts, temperatures, and reaction times must be optimized for your specific substrates.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the aromatic substrate (1.0 equivalent) to the cooled suspension. Through the dropping funnel, add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly pouring it over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalyst selection pathway for common reactions.
Caption: General workflow for Friedel-Crafts acylation.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopy of Acylating Agents
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of reagents is paramount. This guide provides a comparative analysis of the ¹H NMR spectrum of Ethyl 2-(chlorocarbonyl)benzoate and its alternatives, offering insights into their structural features through spectroscopic data.
Comparison of ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Ethyl Group Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.5-8.2 (m, 4H) | ~4.5 (q, 2H), ~1.4 (t, 3H) | - |
| Benzoyl Chloride | 7.5-8.2 (m, 5H) | - | - |
| Terephthaloyl Chloride | 8.1 (s, 4H) | - | - |
| 4-(Chloromethyl)benzoyl Chloride | 7.5 (d, 2H), 8.0 (d, 2H) | - | 4.8 (s, 2H) |
| Ethyl Benzoate [1] | 7.4-8.1 (m, 5H) | 4.38 (q, 2H), 1.41 (t, 3H) | - |
Experimental Protocols
General Procedure for ¹H NMR Spectroscopy
The ¹H NMR spectra referenced in this guide are typically acquired using the following general protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and a relaxation delay that allows for quantitative integration.
-
Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Spectral Interpretation and Logical Relationships
The ¹H NMR spectrum of a molecule provides valuable information about its structure, including the number of different types of protons, their chemical environment, and their proximity to one another. The following diagram illustrates the expected signaling pathways and logical relationships for the protons in this compound.
Caption: Predicted ¹H NMR signal relationships for this compound.
This guide serves as a foundational resource for understanding the ¹H NMR characteristics of this compound in comparison to other commonly used acylating agents. The provided data and protocols are intended to aid researchers in the efficient and accurate identification and utilization of these reagents in their synthetic endeavors.
References
A Comparative Guide to the 13C NMR Analysis of Ethyl 2-(chlorocarbonyl)benzoate and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C NMR spectroscopic characteristics of ethyl 2-(chlorocarbonyl)benzoate and common alternative acylating agents. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry, particularly in the development of pharmaceutical compounds.
Introduction
This compound is a versatile bifunctional reagent used in organic synthesis, enabling the introduction of an ethoxycarbonylbenzoyl moiety. Its reactivity is primarily dictated by the acid chloride group, which readily participates in acylation reactions. Accurate characterization of this and similar reagents is paramount for ensuring the integrity of synthetic pathways. 13C NMR spectroscopy offers a powerful, non-destructive method for verifying the structure and purity of these compounds. This guide presents a comparative analysis of the 13C NMR data for this compound and two common alternatives: phthalic anhydride (B1165640) and benzoyl chloride.
Comparative 13C NMR Data
The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and its alternatives. The data for this compound is predicted based on the analysis of structurally similar compounds, providing a valuable reference for researchers.
| Compound | Functional Group | Carbon Atom | Chemical Shift (ppm) |
| This compound | Ester | -C H₃ | ~14 |
| Ester | -C H₂- | ~62 | |
| Aromatic | Ar-C | ~128-135 | |
| Ester Carbonyl | -C =O | ~165 | |
| Acid Chloride Carbonyl | -C (O)Cl | ~168 | |
| Phthalic Anhydride | Aromatic | C H | 126.1, 136.5 |
| Aromatic | C -C=O | 129.3 | |
| Anhydride Carbonyl | C =O | 162.5 | |
| Benzoyl Chloride | Aromatic | C H | 128.8, 130.1, 134.8 |
| Aromatic | C -C=O | 133.2 | |
| Acid Chloride Carbonyl | C =O | 168.4 | |
| Ethyl Benzoate (B1203000) (Reference) | Ester | -C H₃ | 14.4 |
| Ester | -C H₂- | 61.1[1] | |
| Aromatic | Ar-C | 128.3, 129.5, 130.1, 132.8 | |
| Ester Carbonyl | -C =O | 166.4[1] |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Predicted values are based on established substituent effects and data from related structures.
Experimental Protocol: 13C NMR Spectroscopy
Objective: To acquire a quantitative 13C{¹H} NMR spectrum of an acylating agent.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS
-
Acylating agent (e.g., this compound)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the acylating agent into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to dissolve the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse Program: zgpg30 (or similar for quantitative measurements)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation of quaternary carbons)
-
Number of Scans: 1024 or higher (to achieve adequate signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of carbon atoms.
-
Structural Comparison and Rationale
The following diagrams illustrate the structures of the compared molecules and the logical workflow for their analysis.
Caption: Structural relationships between the target molecule and its alternatives.
Caption: Standard workflow for 13C NMR analysis.
Discussion of Spectral Features
This compound: The predicted spectrum of this molecule presents a combination of features from both ethyl benzoate and an aromatic acid chloride. The ethyl group signals (-CH₃ at ~14 ppm and -CH₂- at ~62 ppm) are characteristic of the ester moiety. The aromatic region will be complex due to the ortho-disubstitution. The two carbonyl carbons are expected to have distinct chemical shifts, with the acid chloride carbonyl appearing slightly downfield from the ester carbonyl due to the stronger electron-withdrawing effect of the chlorine atom.
Phthalic Anhydride: This symmetrical molecule exhibits a simpler 13C NMR spectrum. It shows three distinct signals: two for the aromatic carbons and one for the two equivalent anhydride carbonyl carbons at approximately 162.5 ppm. The upfield shift of the carbonyl signal compared to acid chlorides and esters is characteristic of the cyclic anhydride structure.
Benzoyl Chloride: The spectrum of benzoyl chloride is characterized by the downfield signal of the acid chloride carbonyl carbon at around 168.4 ppm. The aromatic region displays four signals corresponding to the monosubstituted benzene (B151609) ring.
By comparing the 13C NMR spectrum of an unknown sample to the data presented in this guide, researchers can confidently identify the acylating agent and assess its purity. The distinct chemical shifts of the carbonyl carbons are particularly diagnostic for distinguishing between these and other related functional groups.
References
A Comparative Guide to the Infrared Spectroscopy of Ethyl 2-(chlorocarbonyl)benzoate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopic features of ethyl 2-(chlorocarbonyl)benzoate, a bifunctional molecule of interest in organic synthesis and medicinal chemistry. By examining its characteristic vibrational frequencies alongside those of analogous monofunctional compounds, this document aims to facilitate the identification and characterization of this and similar molecules.
Performance Comparison of Functional Group Absorption
The IR spectrum of this compound is characterized by the distinct absorption bands of its two carbonyl-containing functional groups: an aromatic ester and an acyl chloride. The electronic environment of each group, particularly their position on the benzene (B151609) ring, influences the precise wavenumber of their carbonyl (C=O) stretching vibrations.
To illustrate these differences, the table below compares the experimentally determined C=O stretching frequencies of benzoyl chloride and diethyl phthalate (B1215562) with the expected frequencies for this compound. Benzoyl chloride serves as a model for the acyl chloride moiety, while diethyl phthalate provides a reference for the aromatic ester group in a similar ortho-substituted environment.
| Compound | Functional Group | C=O Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| This compound | Acyl Chloride | ~1790 - 1770 (Est.) | C-Cl: ~800-600 |
| Aromatic Ester | ~1725 - 1715 (Est.) | C-O: ~1300-1100 | |
| Benzoyl Chloride | Acyl Chloride | 1784 - 1787 | C-Cl: ~875 |
| Diethyl Phthalate | Aromatic Ester | 1722 - 1727 | C-O: ~1280, ~1120 |
Note: Values for this compound are estimated based on typical ranges for conjugated acyl chlorides and aromatic esters.
The higher frequency of the acyl chloride C=O stretch compared to the ester is a key distinguishing feature. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond. Conversely, the ester's carbonyl is part of a resonance system that slightly weakens the double bond, shifting its absorption to a lower wavenumber.
Experimental Protocols
The following is a standard protocol for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory.[1][2][3]
Objective: To obtain a high-quality infrared spectrum of a liquid sample for functional group analysis.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Liquid sample (e.g., this compound)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[2]
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing functions as required.
-
-
Cleaning:
-
Raise the ATR press and thoroughly clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for identifying the key functional groups in this compound from its IR spectrum.
Caption: Workflow for functional group identification in this compound via IR spectroscopy.
References
A Comparative Mass Spectrometry Analysis of Ethyl 2-(chlorocarbonyl)benzoate
This guide provides a detailed comparison of the predicted mass spectrometry fragmentation pattern of Ethyl 2-(chlorocarbonyl)benzoate against the experimentally determined fragmentation of a structurally related compound, Ethyl 2-chlorobenzoate. This analysis is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and structural elucidation of reactive intermediates and related molecules in complex chemical matrices.
Introduction
This compound is a bifunctional molecule containing both an ethyl ester and a reactive acyl chloride group.[1] Understanding its behavior under mass spectrometry conditions is crucial for reaction monitoring and impurity profiling in synthetic chemistry. Due to the reactive nature of the acyl chloride moiety, this compound is not widely available in spectral databases.[2] Therefore, this guide presents a predicted fragmentation pathway for this compound and compares it with the known mass spectrum of Ethyl 2-chlorobenzoate, a stable analog. This comparison offers insights into how the presence of the chlorocarbonyl group influences the fragmentation process.
Predicted vs. Observed Fragmentation Patterns
The primary fragmentation of both compounds under electron ionization (EI) is expected to be driven by the loss of substituents from the aromatic ring. For acyl chlorides, a common fragmentation pathway involves the loss of the chlorine radical to form a stable acylium ion.[3][4][5] For ethyl esters, fragmentation often occurs via cleavage of the C-O bond of the ester group or through rearrangement reactions.[5][6]
The following table summarizes the predicted major fragments for this compound and the observed fragments for Ethyl 2-chlorobenzoate.[7]
| m/z | Predicted Ion for this compound | Observed Ion for Ethyl 2-chlorobenzoate | Relative Abundance (Ethyl 2-chlorobenzoate) |
| 212/214 | [M]+• (Molecular Ion) | - | - |
| 184/186 | - | [M]+• (Molecular Ion) | Moderate |
| 177 | [M - Cl]+ | - | - |
| 167 | [M - OEt]+ | [M - OH]+ | Low |
| 156 | - | [M - C2H4]+• | High |
| 149 | [M - Cl - CO]+ | - | - |
| 139 | - | [M - OEt]+ | High |
| 111 | - | [C7H4ClO]+ | Moderate |
| 105 | [C7H5O2]+ | - | - |
| 77 | [C6H5]+ | [C6H5]+ | Moderate |
Note: The molecular ion peaks for acyl chlorides are often of low abundance or not observed at all. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio results in characteristic M+• and M+2• peaks.[3]
Experimental Protocols
A general experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation: The analyte should be dissolved in a dry, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL. Due to the reactivity of the acyl chloride, the sample should be analyzed promptly after preparation.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-500
-
Visualizing Fragmentation and Workflow
The following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
The predicted mass spectrum of this compound is expected to be dominated by fragments arising from the loss of the chlorine atom and the ethoxy group. The presence of the reactive acyl chloride functionality significantly influences the fragmentation pattern compared to its more stable analog, Ethyl 2-chlorobenzoate. The experimental protocol provided herein offers a robust method for the analysis of such reactive molecules, enabling their confident identification in complex reaction mixtures. Researchers should pay close attention to sample handling to prevent degradation of the analyte before analysis.
References
- 1. This compound | C10H9ClO3 | CID 13115472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Ethyl-2-chlorobenzoate [webbook.nist.gov]
A Comparative Guide to Acylating Agents: Ethyl 2-(chlorocarbonyl)benzoate vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical compounds, the choice of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison between two acylating agents: Ethyl 2-(chlorocarbonyl)benzoate and the well-established oxalyl chloride. The comparison is based on available experimental data, reaction mechanisms, and general reactivity patterns.
Overview of Acylating Agents
Acylation, the process of introducing an acyl group (-C(O)R) into a molecule, is a fundamental transformation in organic chemistry. Acyl chlorides are among the most reactive acylating agents, readily reacting with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.
**Oxalyl chloride ((COCl)₂) ** is a highly reactive and versatile reagent commonly used for the conversion of carboxylic acids to acyl chlorides and for direct acylation reactions. Its primary advantage lies in the formation of volatile byproducts (CO, CO₂, and HCl), which are easily removed from the reaction mixture, simplifying purification.[1]
This compound (C₁₀H₉ClO₃) is an aromatic acyl chloride containing an ester functional group. While less commonly documented in widely available literature compared to oxalyl chloride, its structure suggests it functions as a typical aromatic acyl chloride in acylation reactions.
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison of acylation yields under identical conditions for this compound and oxalyl chloride is challenging due to the limited availability of specific experimental data for the former in publicly accessible literature. However, we can draw comparisons based on the well-documented performance of oxalyl chloride and the expected reactivity of aromatic acyl chlorides.
Table 1: General Performance Characteristics
| Feature | This compound | Oxalyl Chloride |
| Reactivity | Moderately reactive aromatic acyl chloride | Highly reactive aliphatic diacyl chloride |
| Primary Use | Direct acylation to introduce the 2-(ethoxycarbonyl)benzoyl group | Conversion of carboxylic acids to acyl chlorides; direct acylation |
| Byproducts | Hydrogen chloride (HCl) | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) (all gaseous) |
| Work-up | Typically requires an aqueous work-up to remove HCl and any unreacted starting material. | Simplified due to gaseous byproducts, often requiring only solvent removal.[2] |
| Handling | Corrosive, moisture-sensitive. | Highly toxic, corrosive, moisture-sensitive, reacts violently with water.[3] |
Table 2: Reported and Expected Acylation Yields
| Nucleophile | Substrate Type | This compound (Expected Yield) | Oxalyl Chloride (Reported Yield) |
| Alcohols | Primary | Good to Excellent | Quantitative with primary alcohols.[4] |
| Secondary | Good | Good, though may be lower than with primary alcohols.[4] | |
| Amines | Primary | Good to Excellent | High to quantitative.[5][6] |
| Secondary | Good | Generally good, can be influenced by sterics.[6] | |
| Aromatic | Moderate to Good | Can require specific catalysts or conditions for less basic amines.[7] |
Note: The yields for this compound are expected based on the general reactivity of aromatic acyl chlorides. Specific experimental data is not widely available.
Reaction Mechanisms and Experimental Workflows
The acylation of both alcohols and amines by acyl chlorides proceeds through a nucleophilic acyl substitution mechanism.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 3. Oxalyl Chloride [commonorganicchemistry.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 2-(chlorocarbonyl)benzoate and Thionyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. This guide provides an objective comparison between two key reagents involved in acylation reactions: ethyl 2-(chlorocarbonyl)benzoate, a specialized acylating agent, and thionyl chloride (SOCl₂), a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. This comparison will assist researchers in making informed decisions for their synthetic strategies.
Introduction to the Reagents
Thionyl Chloride (SOCl₂) is a highly reactive inorganic compound primarily used as a chlorinating agent.[1][2] Its principal application in organic synthesis is the conversion of carboxylic acids into their corresponding acyl chlorides, which are highly reactive intermediates for the synthesis of esters, amides, and other carbonyl derivatives.[3][4][5] Thionyl chloride is also employed to convert alcohols into alkyl chlorides.[2][6] A significant advantage of using thionyl chloride is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[2][7]
This compound is an acyl chloride, specifically the ethyl ester of 2-chlorocarbonylbenzoic acid. It functions directly as an acylating agent, introducing the 2-(ethoxycarbonyl)benzoyl group into a molecule. Unlike thionyl chloride, which is a reagent used to create a reactive acylating agent from a carboxylic acid, this compound is the acylating agent itself. It is typically synthesized from ethyl hydrogen phthalate.
Performance Comparison
Due to the fundamental difference in their roles, a direct quantitative comparison of yields for the same reaction is not always applicable. Thionyl chloride is used in a preparatory step, while this compound is used in the subsequent acylation. The following sections compare their performance based on their intended applications, supported by available data and established chemical principles.
Thionyl Chloride: Conversion of Carboxylic Acids to Acyl Chlorides
Thionyl chloride is highly effective for the synthesis of acyl chlorides. The reaction is generally high-yielding and proceeds under relatively mild conditions.
Table 1: Performance of Thionyl Chloride in Acyl Chloride Synthesis
| Carboxylic Acid | Reaction Conditions | Solvent | Yield (%) | Reference |
| Propanoic Acid | Reflux | Neat | High | [4] |
| Benzoic Acid | Heat | Neat or Solvent | High | [3] |
| Acetic Acid | - | Neat | High | [7] |
Note: Yields are generally high but can vary depending on the specific substrate and reaction conditions.
This compound as an Acylating Agent
As an acyl chloride, this compound is expected to be a highly reactive acylating agent.[8][9] The presence of the ester group may influence its reactivity compared to simpler acyl chlorides. Reactions using this compound will directly form products containing the 2-(ethoxycarbonyl)benzoyl moiety.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | This compound |
Experimental Protocols
General Protocol for Acyl Chloride Synthesis using Thionyl Chloride
Warning: Thionyl chloride is a hazardous substance that reacts violently with water and is corrosive.[13][14][15][16] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][17]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add the carboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2-2.0 eq) to the carboxylic acid at room temperature. The reaction is often performed neat or in an inert solvent like dichloromethane (B109758) (DCM) or toluene.
-
The reaction mixture is typically heated to reflux and stirred for 1-4 hours, or until the evolution of gas ceases.
-
Excess thionyl chloride can be removed by distillation to afford the crude acyl chloride, which can be used directly or purified by vacuum distillation.[18]
General Protocol for Acylation using an Acyl Chloride (e.g., this compound)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (e.g., an alcohol or amine, 1.0 eq) and a base (e.g., triethylamine (B128534) or pyridine, 1.1-1.5 eq) in a suitable anhydrous solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (e.g., this compound, 1.0-1.2 eq) in the same solvent to the cooled solution of the nucleophile.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the reaction mechanism of thionyl chloride with a carboxylic acid and the logical workflow for choosing an acylating agent.
Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Caption: Logical workflow for selecting an appropriate acylation strategy.
Comparison of Advantages and Disadvantages
Table 3: Comparison of Thionyl Chloride and this compound
| Feature | Thionyl Chloride | This compound |
| Primary Function | Converts carboxylic acids to acyl chlorides. | Directly acylates nucleophiles. |
| Reactivity | High, can lead to side reactions with sensitive functional groups.[1] | High, as it is an acyl chloride.[8][9] |
| Byproducts | Gaseous and acidic (SO₂, HCl), simplifying purification but requiring a trap.[2][7] | Stoichiometric amount of HCl, which needs to be neutralized by a base. |
| Handling & Safety | Highly toxic, corrosive, and water-reactive; requires stringent safety precautions.[13][14][15][16][17] | Likely corrosive and moisture-sensitive, typical of acyl chlorides. Requires careful handling. |
| Versatility | Broadly applicable for the synthesis of various acyl chlorides from their corresponding carboxylic acids.[3] | Specific for introducing the 2-(ethoxycarbonyl)benzoyl group. |
| Cost-Effectiveness | Generally inexpensive and widely available.[19] | Likely more expensive than thionyl chloride and the parent carboxylic acid. |
| Workup | Removal of excess reagent by distillation.[18] | Aqueous workup to remove the base and its salt. |
Conclusion
The choice between using thionyl chloride and a specialized acylating agent like this compound depends on the specific synthetic goal.
Thionyl chloride is the reagent of choice when the desired acyl chloride is not commercially available and needs to be prepared from the corresponding carboxylic acid. Its advantages include its low cost and the convenient removal of its byproducts. However, its high reactivity and hazardous nature necessitate careful handling and experimental setup.
Ultimately, the decision should be based on a careful evaluation of the substrate's sensitivity, the desired product's structure, the scale of the reaction, and the available laboratory resources and safety infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. readchemistry.com [readchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C10H9ClO3 | CID 13115472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The IUPAC name of Is a 2 Chlorocarbonyl ethylbenzoate class 11 chemistry CBSE [vedantu.com]
- 12. The IUPAC name of: (a) - 2- Chlorocarbonyl ethylbenzoate (b) - 2- Car - askIITians [askiitians.com]
- 13. nj.gov [nj.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. lanxess.com [lanxess.com]
- 16. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 17. drexel.edu [drexel.edu]
- 18. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 19. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
A Comparative Guide to Purity Assessment of Ethyl 2-(chlorocarbonyl)benzoate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reactive chemical intermediates is a critical aspect of pharmaceutical development and chemical research. Ethyl 2-(chlorocarbonyl)benzoate, a key building block in organic synthesis, presents analytical challenges due to the high reactivity of its acid chloride functional group. This guide provides a comparative overview of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, including detailed experimental protocols and a comparison with an alternative analytical technique.
Introduction
This compound is susceptible to hydrolysis, making direct analysis by reversed-phase HPLC problematic as the aqueous mobile phase can degrade the analyte on the column. To overcome this, a pre-column derivatization strategy is often employed. This involves converting the reactive acid chloride into a more stable derivative that can be readily analyzed by HPLC. A common approach is the conversion of the acid chloride to a stable amide or ester derivative.[1] For this guide, we will detail a method based on derivatization with a primary amine.
Methodology 1: Reversed-Phase HPLC with Pre-Column Derivatization
This method involves the conversion of this compound to a stable amide derivative using a primary amine, followed by analysis using a reversed-phase HPLC system with UV detection.
Experimental Protocol
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.
-
Dissolve the sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran).
-
Add a molar excess of a primary amine (e.g., benzylamine) to the solution. The reaction is typically rapid and can be performed at room temperature.
-
Allow the reaction to proceed for a few minutes to ensure complete derivatization.
-
Dilute the resulting solution to a known volume with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the resulting amide derivative. This can be determined using a diode array detector during method development.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Data Presentation
The performance of the HPLC method can be summarized in the following table. The data presented here is representative and would need to be generated during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Potential Impurities
The primary impurities in a sample of this compound are typically the starting material and hydrolysis product:
-
Phthalic acid monoethyl ester: The product of hydrolysis of the acid chloride.
-
Unreacted starting materials: Depending on the synthetic route.
These impurities would also be derivatized by the primary amine, allowing for their separation and quantification alongside the main analyte.
Alternative Method: Gas Chromatography (GC)
Gas chromatography can also be utilized for the analysis of acid chlorides, often after derivatization to a more volatile and stable ester.
Comparison of HPLC and GC Methods
| Feature | HPLC with Derivatization | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Stability | Derivatization to a stable amide overcomes the reactivity of the acid chloride. | Derivatization to a volatile ester is often required. The high temperatures of the GC inlet can potentially cause degradation of thermally labile compounds. |
| Instrumentation | Widely available in analytical laboratories. | Also widely available. |
| Sample Preparation | Requires a derivatization step. | May also require derivatization. |
| Selectivity | High selectivity can be achieved by optimizing the column and mobile phase. | High selectivity, particularly for volatile compounds. |
| Sensitivity | Generally high, especially with UV or mass spectrometric detection. | High sensitivity, especially with flame ionization (FID) or mass spectrometric detection. |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the purity assessment of this compound by HPLC and the logical relationship of the analytical process.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow of the analytical method.
Conclusion
The purity assessment of this compound by HPLC is effectively achieved through a pre-column derivatization strategy. This approach mitigates the inherent reactivity of the acid chloride functional group, allowing for robust and reliable quantification. While Gas Chromatography presents a viable alternative, the described HPLC method offers high selectivity and sensitivity and is readily implementable in most analytical laboratories. The choice between these methods will depend on the specific requirements of the analysis and the available instrumentation.
References
A Comparative Guide to the Reactivity of Substituted Chlorocarbonyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted chlorocarbonyl benzoates, also known as substituted benzoyl chlorides. Understanding the nuanced reactivity of these compounds is crucial for their application as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The reactivity of the chlorocarbonyl group is significantly influenced by the electronic properties of the substituents on the aromatic ring. This guide summarizes key experimental data to facilitate the selection of appropriately substituted chlorocarbonyl benzoates for specific synthetic transformations.
The Influence of Substituents on Reactivity
Acyl chlorides are highly reactive molecules due to the presence of two electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon.[1][2] This arrangement creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The reactivity of substituted chlorocarbonyl benzoates is further modulated by the electronic nature of the substituents on the benzene (B151609) ring.
Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate. This relationship can be quantified using the Hammett equation, which correlates the reaction rates of substituted aromatic compounds with the electronic properties of the substituents.[3][4]
The general mechanism for the reaction of acyl chlorides with nucleophiles is a nucleophilic addition-elimination reaction.[5] The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and forming the final product.
Comparative Reactivity Data
The following table summarizes the rate constants for the alcoholysis of various para-substituted benzoyl chlorides with n-propanol at 25°C. This data provides a quantitative comparison of the influence of different substituents on the reactivity of the chlorocarbonyl group.
| Substituent (X) | Hammett Sigma Value (σ) | Rate Constant (k) min⁻¹ |
| p-NO₂ | +0.78 | 0.813 |
| p-Cl | +0.23 | 0.115 |
| p-H | 0.00 | 0.0492 |
| p-CH₃ | -0.17 | 0.0219 |
| p-OCH₃ | -0.27 | 0.00912 |
Data sourced from "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides"[3]
As the data illustrates, electron-withdrawing substituents (e.g., -NO₂) lead to a significantly higher reaction rate compared to the unsubstituted benzoyl chloride. In contrast, electron-donating substituents (e.g., -CH₃, -OCH₃) result in a decreased reaction rate.
Experimental Protocols
The following is a generalized experimental protocol for determining the reaction kinetics of the alcoholysis of substituted benzoyl chlorides, based on the methodologies described in the cited literature.[3]
Objective: To determine the first-order rate constants for the reaction of various substituted benzoyl chlorides with an alcohol (e.g., n-propanol).
Materials:
-
Substituted benzoyl chlorides (purified by vacuum distillation)
-
Anhydrous n-propanol
-
Apparatus for monitoring the reaction, such as a conductivity cell connected to a Wheatstone bridge, or a spectrophotometer.
-
Constant temperature bath (25°C)
Procedure:
-
Preparation of Reagents:
-
The substituted benzoyl chlorides are prepared from the corresponding purified benzoic acids by reaction with excess thionyl chloride and purified by vacuum distillation.[3]
-
The alcohol (e.g., n-propanol) should be anhydrous.
-
-
Kinetic Measurement (Conductivity Method):
-
A solution of the substituted benzoyl chloride in a suitable inert solvent (if necessary) is prepared.
-
A separate solution of n-propanol is prepared.
-
Both solutions are allowed to reach thermal equilibrium in a constant temperature bath set at 25°C.
-
The solutions are rapidly mixed in a reaction vessel equipped with a conductivity cell.
-
The change in resistance of the solution over time is measured using a Wheatstone bridge. The reaction produces HCl, which increases the conductivity of the solution.
-
The first-order rate constant (k) is determined by plotting log(R∞ - Rt) versus time (t), where R∞ is the resistance at the completion of the reaction and Rt is the resistance at time t. The slope of this line is proportional to the rate constant.
-
-
Data Analysis:
-
The rate constants for the different substituted benzoyl chlorides are calculated and tabulated.
-
A Hammett plot can be constructed by plotting the logarithm of the rate constants (log k) against the corresponding Hammett sigma (σ) values for each substituent. The linearity of this plot provides evidence for the proposed reaction mechanism and the electronic influence of the substituents.
-
Reactivity Pathway
The following diagram illustrates the relationship between the electronic nature of the substituent and the reactivity of the chlorocarbonyl benzoate (B1203000).
Caption: Substituent effects on chlorocarbonyl benzoate reactivity.
Conclusion
The reactivity of substituted chlorocarbonyl benzoates is systematically controlled by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups diminish it. This predictable trend, quantifiable through Hammett analysis, allows for the rational selection of these important synthetic intermediates for a wide range of applications in research and development. The provided data and protocols serve as a valuable resource for scientists and professionals in the field of organic chemistry and drug development.
References
Navigating Esterification: A Comparative Guide to Alternatives for Ethyl 2-(chlorocarbonyl)benzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of esters is a cornerstone of molecular construction. Ethyl 2-(chlorocarbonyl)benzoate, an acyl chloride, is a traditional reagent for this purpose, valued for its high reactivity. However, its moisture sensitivity, generation of corrosive HCl gas, and potential for side reactions necessitate the exploration of milder and more versatile alternatives. This guide provides an objective comparison of contemporary reagents for the esterification of 2-ethoxycarbonylbenzoic acid, offering experimental data, detailed protocols, and workflow visualizations to inform reagent selection.
Performance Comparison of Esterification Reagents
The selection of an appropriate esterification reagent is critical and depends on factors such as substrate sensitivity, desired reaction conditions, and scalability. Below is a summary of the performance of this compound and its alternatives in the esterification of a benzoic acid derivative with a simple alcohol.
| Reagent/Method | Activating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | - | Pyridine (B92270) | DCM | RT | 2 | ~95 (estimated) | [1] |
| Steglich Esterification | DCC | DMAP (cat.) | DCM | RT | 12 | 92 | [2] |
| Uronium-based Coupling | TBTU | DIEA | DMF | RT | 0.5 | 91 | [3][4] |
| Uronium-based Coupling | HATU | DIEA | DMF | RT | 0.5 | 95 | [4] |
| Uronium-based Coupling | COMU | DIEA | DMF | RT | 3 | 79 | [3][5] |
Note: The yield for this compound is an estimation based on the high reactivity of acyl chlorides in similar reactions, as direct comparative data under identical conditions was not available in the reviewed literature.
In-Depth Look at Alternative Reagents
Steglich Esterification (DCC/DMAP)
The Steglich esterification utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction.[2] This method is renowned for its mild reaction conditions, making it suitable for acid-sensitive substrates.[6] A significant drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely.
Uronium-Based Coupling Agents (TBTU, HATU, COMU)
Uronium-based reagents like TBTU, HATU, and COMU are highly efficient coupling agents that have gained popularity in both peptide synthesis and general esterification.[3][4][5][7][8] They offer rapid reaction times and high yields under mild, room temperature conditions.[3][4][5] The choice between them often depends on the specific substrates and the desired balance between reactivity and cost. HATU is generally considered one of the most effective but is also more expensive. TBTU and HATU reactions are typically faster than those with COMU for primary and secondary alcohols.[3][5]
Experimental Protocols
General Protocol for Esterification using this compound
-
To a solution of the alcohol (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (B109758) (DCM) at room temperature, add this compound (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Steglich Esterification
-
Dissolve the carboxylic acid (1.0 eq.), alcohol (1.2 eq.), and DMAP (0.1 eq.) in DCM at room temperature.
-
Add a solution of DCC (1.1 eq.) in DCM to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol for Esterification using TBTU
-
To a solution of the carboxylic acid (1.0 eq.) and TBTU (1.1 eq.) in DMF, add N,N-diisopropylethylamine (DIEA) (2.0 eq.).
-
Stir the mixture for 10 minutes to pre-activate the acid.
-
Add the alcohol (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for esterification using an acyl chloride versus a coupling agent.
References
- 1. organic chemistry - Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents [organic-chemistry.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Efficient and controllably selective preparation of esters using uronium-based coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(chlorocarbonyl)benzoate: A Procedural Guide
For researchers and professionals in the pharmaceutical and chemical industries, the safe handling and disposal of reactive reagents like Ethyl 2-(chlorocarbonyl)benzoate is of paramount importance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring laboratory safety and environmental compliance. Due to its reactive chlorocarbonyl group, specific procedures must be followed to mitigate risks.
Immediate Safety Precautions
Before initiating any disposal protocol, it is crucial to work within a certified chemical fume hood. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is recommended.
Spill Management
In the event of a spill, immediate containment is the first priority to prevent its spread.
-
Minor Spills: For small spills, use an inert, dry absorbent material such as sand, vermiculite, or commercial sorbents.[1] Once absorbed, the material should be collected using non-sparking tools and placed in a clearly labeled, sealed container for hazardous waste.[1]
-
Major Spills: In the case of a larger spill, the area should be evacuated immediately, and the institution's Environmental Health and Safety (EHS) department must be contacted.[1]
Disposal Protocol: Neutralization
The recommended method for the disposal of this compound involves a controlled neutralization reaction. This process transforms the reactive acyl chloride into a less hazardous substance before it is collected by a licensed waste disposal company.[1]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask with a magnetic stir bar. The container should be placed in an ice bath to manage the exothermic nature of the reaction.
-
Neutralizing Solution: Fill the container with a cold 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The volume of the neutralizing solution should be substantial enough to handle the quantity of the acyl chloride to be disposed of, ensuring the container is no more than 25% full.[1]
-
Controlled Addition: Slowly and carefully add the this compound to the stirring basic solution. The addition should be done dropwise or in very small portions to control the rate of reaction and prevent excessive heat generation or splashing.
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride.[1] The pH of the solution should be monitored to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[1] It is imperative to not mix this waste with other waste streams. The container should be handled as the product itself.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes general quantitative data for acyl chlorides and related compounds.
| Parameter | Value/Information | Source |
| Neutralizing Agent Concentration | 5-10% Sodium Carbonate or Bicarbonate | [1] |
| Container Fill Level | No more than 25% full with neutralizing solution | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and compliance at each step.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet if available.
References
Essential Safety and Logistical Guidance for Handling Ethyl 2-(chlorocarbonyl)benzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(chlorocarbonyl)benzoate was publicly available at the time of this writing. The following guidance is based on the known hazards of the acyl chloride functional group and data from structurally similar compounds. Researchers, scientists, and drug development professionals must exercise extreme caution and supplement this information with a thorough risk assessment before handling this chemical.
This compound is a reactive chemical that requires stringent safety protocols to minimize risks in a laboratory setting. Due to the presence of a highly reactive acyl chloride group, this compound is expected to be corrosive, moisture-sensitive, and a lachrymator (a substance that irritates the eyes and causes tears). Proper personal protective equipment (PPE), handling procedures, and disposal methods are critical for the safety of laboratory personnel.
Hazard and Safety Data
The following table summarizes the inferred hazards and safety information for this compound. This data is extrapolated from the general properties of acyl chlorides.
| Parameter | Inferred Value/Classification | Rationale |
| GHS Hazard Class | Corrosive to metals, Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity — Single exposure (Category 3, Respiratory system) | Based on the typical reactivity of acyl chlorides, which are known to be highly corrosive and toxic. |
| Signal Word | Danger | Consistent with the high level of hazard associated with corrosive and toxic substances. |
| Pictograms | Corrosion, Skull and Crossbones, Exclamation Mark | Represents corrosive properties, acute toxicity, and respiratory irritation. |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, and amines.[1] | Acyl chlorides react violently with water and other nucleophilic reagents. |
Operational Plan for Safe Handling
A systematic approach is crucial for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] The storage location should be a designated area for corrosive and reactive chemicals. Keep containers tightly closed to prevent exposure to moisture.
Handling Procedures
-
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to control exposure to vapors.[1]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and corrosive vapors.[1]
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[1]
-
Body Protection: A chemical-resistant lab coat or apron should be worn over personal clothing.[1]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[1]
-
-
Dispensing: Use only clean, dry glassware and equipment. Avoid creating aerosols or dust.
Disposal Plan
-
Waste Collection: Collect all waste materials, including empty containers and contaminated items, in designated, properly labeled hazardous waste containers.
-
Neutralization (for residual amounts): Small amounts of residual this compound can be slowly and cautiously added to a stirred solution of sodium bicarbonate to neutralize it before disposal. This should only be performed by trained personnel in a fume hood.
-
Waste Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Contingency Plan
-
Spills:
-
Minor Spill: In a fume hood, absorb the spill with an inert, dry material (e.g., sand, vermiculite).[1] Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
